Plantanone B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H40O20 |
|---|---|
Peso molecular |
756.7 g/mol |
Nombre IUPAC |
3-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |
Clave InChI |
PSVKHLFIIZQISP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is the chemical structure of Plantanone B?
An In-depth Technical Guide to Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavonoid glycoside that has been isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for addressing inflammatory conditions.[1][2] As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties.[1][3] Structural elucidation of this compound was achieved through the use of NMR and HRMS spectroscopic methods.[1] This technical guide provides a comprehensive overview of the current research on this compound, including its chemical structure, known biological activities with corresponding quantitative data, and the experimental protocols utilized in its assessment.
Chemical Structure and Identifiers
This compound is specifically classified as a flavonol glycoside.[1] Its chemical name is Kaempferol 3-O-rhamnosylgentiobioside.[3] The molecular formula for this compound is C33H40O20.[1][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | Kaempferol 3-O-rhamnosylgentiobioside | [3] |
| Molecular Formula | C33H40O20 | [1][4] |
| Molecular Weight | 756.7 g/mol | [4] |
| SMILES String | O=C1C(O--INVALID-LINK--O)O--INVALID-LINK--CO">C@H--INVALID-LINK--O">C@@HO--INVALID-LINK----INVALID-LINK--O">C@@HO)=C(C5=CC=C(O)C=C5)OC6=C1C=C(O)C=C6O | [3] |
| CAS Number | 55780-30-8 | [4] |
Biological Activities and Quantitative Data
The primary biological activities of this compound that have been investigated are its anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal mediators of the inflammatory response. It demonstrates inhibitory action against both COX-1 and COX-2 isoforms.[1][3]
Table 2: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2 Enzymes
| Biological Target | Compound | IC50 (μM) | Reference |
| Ovine COX-1 | This compound | 33.37 | [1] |
| Indomethacin (Control) | 12.90 | [1] | |
| Ovine COX-2 | This compound | 46.16 | [1] |
| Indomethacin (Control) | 38.32 | [1] |
Another study reports IC50 values of 21.78 ± 0.20 μM for COX-1 and 44.01 ± 0.42 μM for COX-2.[3]
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Compound | IC50 (μM) | Reference |
| DPPH Radical Scavenging | This compound | 169.8 ± 5.2 | [3] |
Mechanism of Action and Signaling Pathways
Inhibition of Cyclooxygenase (COX)
The established inhibitory effect of this compound on COX enzymes suggests that its anti-inflammatory mechanism involves the disruption of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins.[1]
Caption: Presumed anti-inflammatory mechanism of this compound via COX inhibition.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated, research on the related compound Plantanone C and other flavonoids provides insight into potential mechanisms. Plantanone C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, MAPKs, and Akt signaling pathways in RAW 264.7 macrophages.[5] It is plausible that this compound may act through similar pathways.
-
NF-κB Pathway: This pathway is a crucial regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5][6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is involved in cellular responses to inflammatory stimuli.[7] Plantanone C has been demonstrated to suppress the phosphorylation of JNK, ERK, and p38.[5]
-
Akt Pathway: The Akt (Protein Kinase B) signaling pathway is involved in cell survival and inflammation. Inhibition of Akt phosphorylation by compounds like Plantanone C can contribute to their anti-inflammatory effects.[5]
Caption: Hypothesized anti-inflammatory signaling pathways for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for the key in vitro assays used to characterize this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the method used to determine the inhibitory activity of this compound against ovine COX-1 and COX-2.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared and purified according to standard biochemical procedures.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Cofactors: Glutathione and Hematin.
-
Enzyme (COX-1 or COX-2).
-
Test compound (this compound at various concentrations) or vehicle control.
-
-
Incubation: The mixture is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated by adding a solution of HCl.
-
Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of this compound to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the antioxidant potential of this compound.[3]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution (this compound at various concentrations), positive control, or blank solvent.
-
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance in the presence of this compound.[1]
-
IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated from a plot of scavenging activity versus the concentration of this compound.[1]
Conclusion and Future Directions
This compound is a novel flavonol glycoside with confirmed in vitro anti-inflammatory and antioxidant activities.[1] Its anti-inflammatory action is, at least in part, mediated through the inhibition of COX-1 and COX-2 enzymes.[1] However, the existing body of research on this compound is still in its early stages. Future research should be directed towards:
-
Elucidation of Detailed Molecular Mechanisms: Investigating its effects on key inflammatory signaling pathways such as NF-κB, MAPKs, and Akt to provide a more complete understanding of its mode of action.
-
Comprehensive Antioxidant Profiling: Quantifying its antioxidant activity through a wider array of assays (e.g., ABTS, ORAC) to establish a more complete antioxidant profile.
-
In Vivo Studies: Conducting animal studies to evaluate the efficacy, safety, and pharmacokinetic profile (ADME) of this compound in treating inflammatory conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activity, which could guide the development of more potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 55780-30-8 | MOLNOVA [molnova.cn]
- 5. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B: A Technical Guide to its Discovery, Origin, and Bioactivity in Hosta plantaginea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantanone B, a novel flavonol glycoside, has been identified as a constituent of the flowers of Hosta plantaginea. This perennial herbaceous plant has a rich history in traditional Chinese medicine for treating inflammatory conditions. Contemporary scientific investigations have begun to validate these traditional uses, with this compound emerging as a compound of interest due to its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and drug development endeavors.
Discovery and Origin
This compound was first isolated and identified from the flowers of Hosta plantaginea (Lam.) Aschers, a member of the Liliaceae family.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which established its molecular formula as C33H40O20.[1] this compound is classified as a flavonoid glycoside, a class of compounds known for their diverse biological activities.[1]
H. plantaginea has been a staple in traditional Chinese medicine for the treatment of various inflammatory ailments, suggesting a long-standing empirical understanding of its therapeutic potential.[2] Modern phytochemical studies have revealed a rich chemical profile for this plant, including steroids, flavonoids, alkaloids, and phenylethanols, with flavonoids like this compound being considered primary bioactive constituents.[2]
Quantitative Data
The biological activity of this compound has been quantified through in vitro assays, primarily focusing on its anti-inflammatory and antioxidant effects.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Biological Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |
Data extracted from He et al., 2018.[1]
Experimental Protocols
Isolation and Purification of this compound from Hosta plantaginea Flowers
The following protocol is a synthesized methodology based on established techniques for the isolation of flavonoid glycosides from plant materials, including Hosta plantaginea.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Fresh flowers of Hosta plantaginea are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried flowers are then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with 80% ethanol (B145695) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Separation
-
Initial Fractionation (Macroporous Resin Chromatography):
-
Stationary Phase: Macroporous resin (e.g., Diaion HP-20).
-
Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 25%, 50%, 75%, 95% ethanol).
-
Procedure: The crude extract is suspended in water and loaded onto the pre-equilibrated column. Fractions are eluted with the ethanol-water gradient, and fractions containing flavonoids (as determined by thin-layer chromatography) are pooled and concentrated.
-
-
Intermediate Purification (Sephadex LH-20 Chromatography):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (B129727) or an ethanol-water mixture.
-
Procedure: The flavonoid-rich fraction is dissolved in the mobile phase and applied to the Sephadex LH-20 column. Elution is carried out isocratically, and fractions are collected and monitored by TLC to isolate fractions containing this compound.
-
-
Fine Purification (Silica Gel Chromatography):
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh).
-
Mobile Phase: A gradient of methanol in chloroform (B151607) (e.g., starting from 100:1 to 10:1).
-
Procedure: The partially purified fraction is subjected to silica gel column chromatography to further separate compounds based on polarity. Fractions are collected and analyzed by TLC.
-
-
Final Purification (Preparative RP-HPLC):
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (containing 0.1% formic acid).
-
Procedure: The fraction containing this compound is dissolved in the mobile phase, filtered, and injected into a preparative HPLC system. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed under vacuum to yield the pure compound.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against COX-1 and COX-2.
-
Reagent Preparation:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
This compound and reference inhibitor (e.g., Indomethacin) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound or the reference inhibitor to the test wells. Add DMSO to the control wells.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant activity of this compound.
-
Reagent Preparation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
This compound and a positive control (e.g., ascorbic acid) dissolved in methanol at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add the DPPH solution to each well.
-
Add the different concentrations of this compound or the positive control to the test wells. Add methanol to the control well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
-
Signaling Pathways
Presumed Anti-inflammatory Mechanism via COX Inhibition
The anti-inflammatory activity of this compound is, at least in part, attributed to its inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, which leads to the production of prostaglandins, potent inflammatory mediators. By inhibiting these enzymes, this compound can reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response.
Potential Involvement in the NF-κB Signaling Pathway
While direct evidence for this compound's effect on the NF-κB pathway is yet to be established, other compounds from Hosta plantaginea have been shown to suppress this critical inflammatory signaling pathway. The NF-κB pathway is a central regulator of inflammatory gene expression. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound may also exert its anti-inflammatory effects by modulating this pathway.
Biosynthesis of this compound
This compound, as a flavonol glycoside, is synthesized in Hosta plantaginea through the flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. This precursor enters the flavonoid pathway, where it is converted through a series of enzymatic steps to the flavonol aglycone, kaempferol (B1673270). Subsequently, glycosyltransferases catalyze the attachment of sugar moieties to the kaempferol backbone to form the final triglycoside structure of this compound.
Future Directions
The discovery of this compound in Hosta plantaginea opens up several avenues for future research. Elucidating the precise molecular targets and mechanisms of action beyond COX inhibition is crucial. Investigating its effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, will provide a more comprehensive understanding of its anti-inflammatory properties. Further in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The detailed protocols and data presented in this guide are intended to facilitate these future investigations and accelerate the potential development of this compound as a novel therapeutic agent.
References
Plantanone B: A Technical and Scientific Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a flavonoid glycoside with significant potential in therapeutic applications, particularly in the fields of inflammation and oxidative stress-related diseases. Isolated from the flowers of Hosta plantaginea, a plant with a history in traditional medicine, this compound has garnered interest for its notable biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical identity, biological effects, and the experimental protocols utilized in its evaluation.
Chemical Identity
-
Common Name: this compound
-
Synonym: Kaempferol (B1673270) 3-O-rhamnosylgentiobioside
-
CAS Number: 55780-30-8
-
Molecular Formula: C₃₃H₄₀O₂₀
-
IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one
Biological Activities and Quantitative Data
The primary biological activities of this compound that have been investigated are its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
This compound has demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. It exhibits a non-selective inhibition of both COX-1 and COX-2 isoforms.
Table 1: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2 Enzymes
| Biological Target | This compound IC₅₀ (µM) | Indomethacin IC₅₀ (µM) | Reference |
| Ovine COX-1 | 33.37 | 12.90 | [1] |
| Ovine COX-2 | 46.16 | 38.32 | [1] |
Antioxidant Activity
The antioxidant potential of this compound has been confirmed through its ability to scavenge free radicals. While specific IC₅₀ values for this compound in assays such as DPPH and ABTS are not consistently reported in the primary literature, data from structurally related kaempferol glycosides suggest potent antioxidant activity. For instance, Plantanone D, a closely related compound, exhibits significant radical scavenging.
Table 2: Antioxidant Activity of Structurally Related Flavonoids
| Compound | Assay | IC₅₀ (µM) | Reference |
| Plantanone D | DPPH | 35.2 ± 0.8 | |
| Plantanone D | ABTS | 9.12 ± 0.3 | |
| Kaempferol | ABTS | 3.70 ± 0.15 | [2] |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | DPPH | Strong scavenging activity noted | [3] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound directly inhibits the activity of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins. This is a primary mechanism for its anti-inflammatory effects.
Modulation of the NF-κB Signaling Pathway
Based on studies of structurally similar kaempferol glycosides, this compound is presumed to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. This compound likely inhibits the phosphorylation of IκB, thereby preventing NF-κB activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the protocols for key experiments conducted on this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general guideline for a colorimetric COX inhibitor screening assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound
-
Known COX inhibitor (e.g., Indomethacin)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of this compound or the control inhibitor to the wells. A solvent control (e.g., DMSO) should also be included.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change, at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Plantanone B in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
Plantanone B, a flavonoid glycoside isolated from the flowers of Hosta plantaginea, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of flavonoid biosynthesis in plants. This document details the enzymatic steps from primary metabolism to the final glycosylated product, presents available quantitative data for homologous enzymes, outlines detailed experimental protocols for key biosynthetic steps, and includes mandatory visualizations to facilitate understanding of the complex biochemical processes.
Introduction to this compound
This compound is a flavonol glycoside with the chemical structure kaempferol-3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside. Its biosynthesis follows the well-established phenylpropanoid and flavonoid pathways, culminating in specific glycosylation steps. The aglycone of this compound is kaempferol (B1673270), a common flavonol in plants. The biosynthesis of kaempferol involves a series of enzymatic reactions that convert the amino acid phenylalanine into the characteristic C6-C3-C6 flavonoid backbone. Subsequent glycosylation by specific UDP-glycosyltransferases (UGTs) leads to the formation of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two main stages: the formation of the kaempferol aglycone and the subsequent glycosylation of kaempferol.
Stage 1: Biosynthesis of the Kaempferol Aglycone
The synthesis of kaempferol begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, which serves as the entry point into flavonoid biosynthesis.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to yield dihydrokaempferol (B1209521).
-
Flavonol Synthase (FLS): Introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol, kaempferol.
Stage 2: Glycosylation of Kaempferol
The final steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the kaempferol aglycone. This process is catalyzed by two distinct UDP-glycosyltransferases (UGTs).
-
Flavonoid 3-O-Glucosyltransferase (UFGT): A UGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol-3-O-glucoside.
-
Flavonoid 3-O-Glucoside-2''-O-Rhamnosyltransferase: A second UGT then transfers a rhamnose molecule from UDP-rhamnose to the 2-hydroxyl group of the glucose moiety of kaempferol-3-O-glucoside, yielding this compound.
Quantitative Data
Specific enzyme kinetic data for the biosynthesis of this compound in Hosta plantaginea are not available in the current literature. However, kinetic parameters for homologous enzymes from other plant species provide valuable insights into the efficiency of these reactions.
Table 1: Kinetic Parameters of Flavonol Synthase (FLS) from Various Plant Species
| Plant Species | Substrate | Km (µM) | Vmax (relative units) | Reference |
| Citrus unshiu | Dihydrokaempferol | 45 | - | [Wellmann et al., 2002] |
| Citrus unshiu | Dihydroquercetin | 272 | - | [Wellmann et al., 2002] |
| Zea mays (ZmFLS1) | Dihydrokaempferol | 1.8 ± 0.2 | 1.3 ± 0.0 pkat/mg | [2] |
| Zea mays (ZmFLS1) | Dihydroquercetin | 3.5 ± 0.4 | 0.8 ± 0.0 pkat/mg | [2] |
Table 2: Kinetic Parameters of Flavonoid UDP-Glycosyltransferases (UGTs)
| Plant Species | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Vitis vinifera | VvGT6 | Kaempferol (with UDP-Glc) | 2.5 ± 0.2 | 0.287 ± 0.006 | [2] |
| Vitis vinifera | VvGT6 | Quercetin (with UDP-Gal) | 1.7 ± 0.1 | 0.516 ± 0.009 | [2] |
| Morella rubra | MrUGT78R1 | Kaempferol (with UDP-Rha) | 10.51 ± 0.99 | - | [3] |
| Morella rubra | MrUGT78R2 | Kaempferol (with UDP-Rha) | 13.06 ± 1.12 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Flavonol Synthase (FLS) Activity Assay
This protocol describes an in vitro assay to determine the activity of FLS.
Workflow:
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), 2-oxoglutarate, ascorbate, and FeSO₄.
-
Substrate Addition: Add the substrate, dihydrokaempferol, dissolved in a suitable solvent like DMSO.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant FLS enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution, such as methanol with a small amount of HCl.
-
Product Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate and quantify the product, kaempferol.[4][5]
UDP-Glycosyltransferase (UGT) Activity Assay (UDP-Glo™ Assay)
This protocol outlines a bioluminescence-based assay to measure the activity of UGTs by detecting the amount of UDP produced.
Workflow:
Methodology:
-
UGT Reaction Setup: In a multiwell plate, prepare the UGT reaction mixture containing a suitable buffer (e.g., Tris-HCl), the acceptor substrate (e.g., kaempferol or kaempferol-3-O-glucoside), the UDP-sugar donor (e.g., UDP-glucose or UDP-rhamnose), and the purified UGT enzyme.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
UDP Detection: Add an equal volume of UDP Detection Reagent (such as from the UDP-Glo™ Glycosyltransferase Assay kit) to each well. This reagent converts the UDP product to ATP.
-
Luminescence Measurement: The newly synthesized ATP is then used in a luciferase reaction that generates light. Measure the luminescence using a luminometer.
-
Quantification: The amount of light produced is proportional to the concentration of UDP formed, which indicates the activity of the UGT enzyme. A standard curve with known UDP concentrations should be used for accurate quantification.
Heterologous Expression and Purification of UGTs
To obtain active enzymes for in vitro assays, heterologous expression in a host system like E. coli is a common approach.
Methodology:
-
Gene Cloning: The coding sequence of the target UGT gene is amplified from cDNA and cloned into an expression vector (e.g., pET vectors) containing a purification tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: The bacterial culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG). The culture is then incubated at a lower temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.
-
Purification: Centrifuge the lysate to remove cell debris. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the recombinant UGT.
-
Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.
Conclusion
The biosynthesis of this compound in Hosta plantaginea is a multi-step process involving the coordinated action of several enzymes from the general phenylpropanoid and flavonoid pathways, followed by specific glycosylation steps. While the complete enzymatic machinery from Hosta plantaginea has yet to be fully characterized, the well-established knowledge of flavonoid biosynthesis in other plants provides a robust framework for understanding this pathway. The experimental protocols detailed in this guide offer a basis for the isolation, expression, and characterization of the specific enzymes involved in this compound synthesis, which will be crucial for future research and potential biotechnological applications of this promising bioactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Brassica napus Flavonol Synthase Gene Family Reveals Bifunctional Flavonol Synthases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Plakortone B
Disclaimer: The initial request specified "Platanone B." However, a comprehensive search of the scientific literature revealed no compound by that name. It is highly probable that this was a typographical error and the intended compound was Plakortone B , a known marine natural product with documented biological activities. This guide proceeds with the available data on Plakortone B.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plakortone B is a marine-derived natural product, a member of the plakortone family of polyketides isolated from sponges of the genus Plakortis. These compounds are characterized by a furanolactone core structure. Plakortone B has demonstrated a range of biological activities, most notably cytotoxicity against cancer cell lines and antibacterial effects. It is also recognized as an activator of cardiac sarcoplasmic reticulum Ca²⁺-ATPase. This technical guide provides a comprehensive overview of the known biological activities of Plakortone B, including available quantitative data, detailed experimental methodologies for the cited experiments, and visualizations of its proposed mechanisms of action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₃ |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | (3aR,5S,6aS)-5-((E)-4,8-dimethylnona-1,7-dien-1-yl)-5,6a-diethyl-3,3a,5,6a-tetrahydrofuro[3,2-b]furan-2(3H)-one |
| Source | Marine sponges of the genus Plakortis |
Known Biological Activities
Plakortone B has been primarily investigated for its cytotoxic and antibacterial properties. Additionally, the broader class of plakortones, including Plakortone B, has been identified as modulators of enzyme activity.
Cytotoxic Activity
Plakortone B has exhibited in vitro cytotoxicity against murine fibrosarcoma cells. While specific IC₅₀ values for Plakortone B are not consistently reported across the literature, the plakortone class of compounds (B-F) has shown significant activity.
Table 1: Cytotoxicity of Plakortone Class Compounds [1]
| Compound Class | Cell Line | Activity Range (IC₅₀) |
| Plakortones B-F | WEHI 164 (murine fibrosarcoma) | 8.0 - 11.0 µg/mL |
Antibacterial Activity
Plakortone B has demonstrated selective antibacterial activity against Neisseria gonorrhoeae. A key finding is its synergistic effect with the antibiotic ceftriaxone (B1232239), suggesting its potential as an adjunctive therapeutic agent to combat antibiotic resistance.
Table 2: Antibacterial Activity of Plakortone B
| Bacterial Strain | Observed Effect |
| Neisseria gonorrhoeae | Selective inhibition[2] |
| Neisseria gonorrhoeae (with ceftriaxone) | Synergistic activity[2] |
The proposed mechanism for this antibacterial action is the disruption of the bacterial cell membrane integrity, leading to increased permeability[2].
Enzyme Activation
Plakortones A-D are potent activators of cardiac sarcoplasmic reticulum Ca²⁺-pumping ATPase (SERCA)[3]. This activity suggests potential applications in conditions related to cardiac muscle function. Plakortone D is noted as the most potent in this class, with activity in the micromolar range[4].
Anti-inflammatory and Antioxidant Activities
Currently, there is no specific information available in the scientific literature regarding the anti-inflammatory or antioxidant properties of Plakortone B.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for Plakortone B and related compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line, such as the WEHI 164 murine fibrosarcoma cells.
-
Cell Culture: WEHI 164 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Plakortone B is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Bacterial Culture: Neisseria gonorrhoeae is grown on a suitable agar (B569324) medium (e.g., GC agar) and then suspended in a broth medium to a specific turbidity corresponding to a known bacterial density.
-
Compound Dilution: Plakortone B is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for N. gonorrhoeae (e.g., 37°C, 5% CO₂) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of Plakortone B along the x-axis and serial dilutions of ceftriaxone along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of N. gonorrhoeae and incubated as described for the MIC assay.
-
Data Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane.
-
Bacterial Preparation: N. gonorrhoeae cells are grown and washed.
-
Fluorescent Dye Incubation: The cells are incubated with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium (B1200493) iodide).
-
Compound Treatment: The cells are then treated with Plakortone B.
-
Fluorescence Measurement: The increase in fluorescence over time is measured using a fluorometer, indicating the uptake of the dye due to membrane damage.
Sarcoplasmic Reticulum (SR) Ca²⁺-ATPase Activity Assay
This assay measures the effect of a compound on the activity of the SERCA pump.
-
SR Vesicle Preparation: Sarcoplasmic reticulum vesicles are isolated from cardiac muscle tissue.
-
Assay Buffer: An assay buffer containing ATP, Ca²⁺, and other necessary components is prepared.
-
Reaction Initiation: The reaction is initiated by adding the SR vesicles to the assay buffer in the presence of various concentrations of Plakortone B.
-
Measurement of ATPase Activity: The rate of ATP hydrolysis is measured, typically by quantifying the amount of inorganic phosphate (B84403) released over time using a colorimetric method.
-
Data Analysis: The ATPase activity in the presence of Plakortone B is compared to the basal activity to determine the extent of activation.
Mandatory Visualizations
Proposed Antibacterial Mechanism of Action
Caption: Proposed antibacterial and synergistic mechanism of Plakortone B.
Proposed Mechanism of SERCA Activation
Caption: Proposed mechanism of Plakortone B on SERCA pump activation.
General Experimental Workflow for Bioactivity Screening
Caption: A general workflow for the bioactivity screening of Plakortone B.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEHI-13VAR: a stable and sensitive variant of WEHI 164 clone 13 fibrosarcoma for tumor necrosis factor bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the sponge-derived plakortone series of bioactive compounds [pubmed.ncbi.nlm.nih.gov]
Plantanone B: A Technical Guide on the Core Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, has demonstrated notable anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its role in the modulation of key inflammatory signaling pathways. While direct evidence for some pathways is still emerging, this document synthesizes current knowledge on this compound and closely related compounds to present a comprehensive overview for research and development purposes. The primary established mechanism is the inhibition of cyclooxygenase (COX) enzymes, with strong evidence suggesting a concurrent modulation of the NF-κB signaling cascade.[1][2]
Core Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are believed to be driven by a multi-faceted approach, primarily involving the direct inhibition of pro-inflammatory enzymes and the modulation of key intracellular signaling pathways that regulate the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been shown to directly inhibit the activity of both COX-1 and COX-2 enzymes.[2] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators.[1] By inhibiting COX enzymes, this compound effectively reduces the production of these inflammatory signaling molecules.
Modulation of the NF-κB Signaling Pathway
A crucial mechanism underlying the anti-inflammatory effects of many flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] While direct studies on this compound's effect on this pathway are limited, research on the related compounds Plantanone C and D indicates a potent inhibitory effect on NF-κB activation.[3][4] NF-κB is a key transcription factor that, when activated by inflammatory stimuli, upregulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as iNOS and COX-2.[1][5][6] It is highly probable that this compound exerts its anti-inflammatory effects, at least in part, by suppressing the activation of the NF-κB pathway.
Potential Modulation of MAPK and NLRP3 Inflammasome Pathways
Based on the mechanisms of action of similar flavonoids and related compounds, it is plausible that this compound also modulates other significant inflammatory pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 inflammasome pathways.[3][7] The MAPK pathway is a key signaling cascade involved in cellular responses to external stimuli and plays a crucial role in regulating inflammatory cytokines.[8] The NLRP3 inflammasome is a protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18.[9][10] Further research is required to definitively establish the role of this compound in these pathways.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against COX enzymes.
| Biological Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |
| Data extracted from He et al., 2018.[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways likely modulated by this compound in the context of inflammation.
Caption: Presumed inhibition of the NF-κB signaling pathway by this compound.
Caption: Direct inhibition of COX enzymes by this compound.
Experimental Protocols
Detailed methodologies for key experiments to elucidate the anti-inflammatory mechanism of action of this compound are provided below. These protocols are based on standard methods used for studying anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[11]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.
Cell Viability Assay
-
Principle: To determine the cytotoxic effect of this compound, a Cell Counting Kit-8 (CCK-8) or MTT assay is performed.[3]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
-
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Production:
-
Principle: NO levels in the culture supernatant are measured using the Griess reaction.[3]
-
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix the supernatant with an equal volume of Griess reagent A and B.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.
-
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2):
-
Principle: The levels of these inflammatory mediators in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine or PGE2.
-
-
Western Blot Analysis
-
Principle: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[3]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.
Conclusion
This compound is a promising natural compound with significant anti-inflammatory potential. Its primary mechanism of action involves the direct inhibition of COX-1 and COX-2 enzymes.[1][2] Based on evidence from structurally related compounds, it is highly likely that this compound also exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[1] Further investigations are warranted to fully elucidate its effects on the MAPK and NLRP3 inflammasome pathways, which would provide a more complete understanding of its therapeutic potential for inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for future research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B: A Technical Examination of Its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Plantanone B, a novel flavonol glycoside isolated from the flowers of Hosta plantaginea, has emerged as a compound of interest for its potential therapeutic applications.[1] With a molecular formula of C33H40O20, this flavonoid has demonstrated notable anti-inflammatory and antioxidant activities in preliminary studies.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of chronic diseases. Flavonoids, as a class, are well-regarded for their antioxidant capabilities, which contribute significantly to their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the known antioxidant properties of this compound, including available quantitative data, relevant experimental protocols, and an exploration of the likely molecular signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapies.
Quantitative Data on Biological Activity
While research into the specific antioxidant metrics of this compound is still in its early stages, its bioactivity has been quantified in the context of anti-inflammatory enzyme inhibition, which is frequently linked to antioxidant effects. The primary antioxidant assay used to confirm its free-radical scavenging ability was the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay; however, specific quantitative data such as IC50 values from this assay were not provided in the foundational publication.[1]
The table below summarizes the available quantitative data for this compound's inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and can contribute to oxidative stress.[1]
| Biological Target | Compound | IC50 (μM) | Reference Compound | IC50 (μM) |
| Ovine COX-1 | This compound | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | This compound | 46.16 | Indomethacin | 38.32 |
Data extracted from He et al., 2018.[1]
Core Antioxidant Mechanisms
The antioxidant strategy of this compound is likely multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress. These can be broadly categorized as:[2][3]
-
Direct Radical Scavenging: As demonstrated by the DPPH assay, this compound can directly neutralize free radicals, a common mechanism for flavonoids to protect against oxidative damage.[1]
-
Inhibition of Pro-inflammatory Enzymes: By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are pro-inflammatory mediators.[2] This anti-inflammatory action helps to mitigate the oxidative stress associated with inflammatory processes.
-
Modulation of Cellular Signaling Pathways: It is highly probable that this compound, like other flavonoids, exerts its antioxidant effects by modulating key signaling pathways that regulate the cellular antioxidant response, such as the NF-κB and Nrf2 pathways.[2]
-
Chelation of Transition Metals: Flavonoids can chelate transition metal ions, such as iron and copper, which prevents them from participating in the generation of highly reactive hydroxyl radicals.[3][4]
Postulated Signaling Pathways
Direct experimental evidence for the signaling pathways modulated by this compound is not yet available. However, based on studies of structurally related compounds, particularly Plantanone C and D, and the broader scientific literature on flavonoids, we can postulate its likely mechanisms of action.[2][5][6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[7] When activated by stimuli like ROS or inflammatory cytokines, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for COX-2 and iNOS.[2] The related compound, Plantanone C, has been shown to inhibit the phosphorylation of NF-κB p65 and its inhibitor, IκB.[6] It is highly probable that this compound shares this mechanism, leading to a downstream reduction in the inflammatory response and its associated oxidative burden.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Modulation of MAPK and Akt Signaling Pathways
Mitogen-activated protein kinases (MAPKs) and the Akt (Protein Kinase B) pathway are crucial in regulating cellular responses to external stimuli, including stress.[8][9] The activation of MAPKs (such as JNK, ERK, and p38) and Akt by inflammatory stimuli can lead to the production of inflammatory mediators.[8] Studies on Plantanone C demonstrated a potent inhibitory effect on the phosphorylation of JNK, ERK, p38, and Akt in LPS-stimulated macrophages.[6] This suggests this compound may similarly attenuate inflammatory responses by suppressing these upstream signaling cascades.
Caption: Proposed modulation of MAPK and Akt pathways by this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific research. As the primary antioxidant evaluation of this compound was conducted using a DPPH assay, a general protocol for this experiment is provided below as a representative example.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which is a deep violet color. When reduced, the DPPH molecule is decolorized, and the change in absorbance can be measured spectrophotometrically at approximately 517 nm.
Methodology:
-
Preparation of Reagents:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and serially diluted to obtain a range of concentrations.
-
A solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
A positive control, such as L-ascorbic acid or Trolox, is prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of each concentration of the this compound solution (or positive control) is added to the wells.
-
An equal volume of the DPPH solution is added to all wells.
-
The reaction mixture is shaken and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
A blank sample containing only the solvent and the DPPH solution is also prepared.
-
-
Measurement and Calculation:
-
The absorbance of each well is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
-
Caption: General experimental workflow for the DPPH radical scavenging assay.
Future Directions
The current body of research on this compound provides a promising, yet incomplete, picture of its antioxidant potential.[1] Future research should focus on:
-
Quantitative Antioxidant Profiling: Conducting a broader range of antioxidant assays (e.g., ABTS, ORAC, FRAP) to establish a comprehensive antioxidant profile and determine specific IC50 values.
-
Elucidation of Molecular Mechanisms: Using techniques like Western blotting and RT-PCR to experimentally validate the effects of this compound on the NF-κB, Nrf2, MAPK, and Akt signaling pathways in relevant cell models.
-
In Vivo Validation: Progressing to in vivo studies using animal models of oxidative stress-related diseases to confirm the therapeutic efficacy of this compound.
-
Pharmacokinetic Studies: Determining the bioavailability, metabolism, and pharmacokinetic profile of this compound to assess its potential as a viable drug candidate.
A more thorough investigation into these areas is essential to fully realize the therapeutic potential of this compound as a novel antioxidant agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plantanone D, a new rare methyl-flavonoid from the flowers of Hosta plantaginea with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B as a Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Plantanone B, a natural flavonoid, as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in the field of anti-inflammatory therapeutics.
Introduction
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923) and other pro-inflammatory mediators.[1] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting these enzymes.[2] this compound, a flavonoid isolated from the flowers of Hosta plantaginea, has emerged as a subject of interest for its anti-inflammatory properties, specifically its interaction with COX enzymes.[2][3] This guide delves into the specifics of this interaction.
Quantitative Inhibitory Activity
The inhibitory potential of this compound against COX-1 and COX-2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The data indicates that this compound is a non-selective COX inhibitor with a slight preference for COX-1.[4] A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting one isoform over the other. An SI value below 1 suggests a preference for COX-1 inhibition.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 21.78 ± 0.20[3][4] | 44.01 ± 0.42[3][4] | 0.49[3][4][5] |
| Celecoxib (Reference) | 15[4] | 0.04[4] | >375[4] |
Key Observations:
-
This compound demonstrates a stronger inhibitory effect on COX-1 compared to COX-2.[4]
-
The selectivity index of 0.49 confirms its non-selective nature with a slight preference for COX-1.[3][4]
-
In comparison, Celecoxib is a highly selective COX-2 inhibitor, underscoring the different inhibitory profile of this compound.[4]
-
At a concentration of 50 µM, this compound shows significant inhibition of ovine COX-1 (76.18%) and moderate inhibition of ovine COX-2 (21.78%).[3][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods for its determination, the following diagrams have been generated using Graphviz.
Arachidonic Acid Cascade and COX Inhibition
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and how inhibitors like this compound intervene in this pathway.
Caption: Arachidonic Acid Cascade and Prostaglandin Synthesis.
General Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the typical experimental workflow used to determine the inhibitory activity of compounds like this compound against COX enzymes.
Caption: General Workflow for COX Inhibition Assay.
Experimental Protocols
The determination of IC50 values for this compound against COX-1 and COX-2 is conducted using an in vitro enzyme assay. The following is a detailed methodology for a common colorimetric COX inhibitor screening assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ovine or human COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.[6]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[6]
-
Heme (cofactor).[5]
-
Arachidonic acid (substrate).[6]
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[6]
-
This compound.[6]
-
Known COX inhibitor (e.g., Celecoxib, Indomethacin) for positive control.[6]
-
DMSO for dissolving compounds.[2]
-
96-well microplate.[2]
-
Microplate reader capable of kinetic measurements.[6]
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and control inhibitors in DMSO to create stock solutions.[2]
-
Prepare a series of dilutions of the test compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interfering with enzyme activity.[2]
-
Prepare the reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) according to the assay kit's instructions.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): Add assay buffer, heme, and the COX enzyme.[2]
-
Inhibitor Wells: Add assay buffer, heme, the COX enzyme, and the various concentrations of this compound or control inhibitor.[2]
-
Background Wells: Add assay buffer and heme (no enzyme) to measure non-enzymatic reaction.[2]
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for the binding of the inhibitor to the enzyme.[1]
-
-
Reaction Initiation:
-
Measurement:
-
Data Analysis and Calculation of IC50:
-
Subtract the absorbance of the background wells from the absorbance of the control and inhibitor wells.[2]
-
Determine the rate of reaction from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100[2]
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined from the resulting dose-response curve.[6]
-
Conclusion
The available data robustly characterizes this compound as a non-selective COX inhibitor, exhibiting a slight preference for the COX-1 isoform.[4] Its inhibitory activity has been quantified, and the methodologies for these assessments are well-established. This technical guide provides the foundational information necessary for researchers and drug development professionals to evaluate the potential of this compound as an anti-inflammatory agent and to design further in vitro and in vivo studies to fully elucidate its pharmacological profile.
References
Plantanone B: A Technical Whitepaper on Preliminary In-vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a novel flavonol glycoside, has been isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for inflammatory conditions.[1] As a member of the flavonoid family, this compound is of significant interest for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the preliminary in-vitro research on this compound, including its biological activities, quantitative data from initial studies, and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
The molecular formula of this compound has been determined to be C33H40O20.[1] Its detailed structure was elucidated using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) spectroscopic methods.[1]
Biological Activities and Quantitative Data
Preliminary in-vitro studies have primarily focused on the anti-inflammatory and antioxidant effects of this compound.[1]
Anti-inflammatory Activity
This compound has demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1] The compound has been shown to inhibit both COX-1 and COX-2 isoforms.[1] The inhibitory potency of this compound against these enzymes is summarized in the table below.
| Biological Target | This compound IC50 (μM) | Reference Compound | Reference Compound IC50 (μM) |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |
| Data extracted from He et al., 2018.[1] |
Antioxidant Activity
The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals.[1] The primary method used to evaluate this activity was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay.[1] While these studies confirmed the antioxidant capacity of this compound, specific quantitative data, such as IC50 values for DPPH scavenging, were not provided in the available literature.[1]
Anticancer Potential
Currently, there are no published in-vitro studies specifically investigating the anticancer properties of this compound.[1] However, research on related flavonoids suggests that this is a promising area for future investigation.[2] For instance, studies on the aglycone of this compound, Kaempferol, and its glycosides have indicated anti-proliferative activity in various cancer cell lines.[2] It is hypothesized that this compound may exert anti-cancer effects through the modulation of cell signaling pathways such as NF-κB and the induction of apoptosis.[2]
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its known inhibitory effects on COX enzymes and studies of structurally related compounds, a presumed mechanism of action can be outlined.
The anti-inflammatory action of this compound is, at least in part, attributed to its inhibition of COX-1 and COX-2.[1] This inhibition disrupts the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins.[1]
Furthermore, it is hypothesized that this compound may modulate key inflammatory and antioxidant signaling pathways.[1][3] Studies on the related compound, Plantanone C, have shown potent inhibition of the NF-κB, MAPKs, and Akt signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][4] It is plausible that this compound acts through similar mechanisms, although this requires experimental verification.[1] The NF-κB pathway is a critical regulator of cellular processes, including inflammation and cell survival, and its inhibition is a key mechanism for the anti-inflammatory and potential anticancer effects of many flavonoids.[2][3]
Caption: Presumed anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments cited in the preliminary studies of this compound.
In-vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for a colorimetric COX inhibitor screening assay.
-
Enzyme and Cofactors: Ovine COX-1 and human recombinant COX-2 enzymes are utilized. The reaction mixture typically includes a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and L-epinephrine.
-
Incubation: The enzyme and cofactors are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the absorbance of an appropriate substrate at a specific wavelength.
-
IC50 Determination: The IC50 value, which is the concentration of this compound required to inhibit 50% of the COX enzyme activity, is calculated from a dose-response curve.
Caption: Workflow for in-vitro COX inhibition assay.
DPPH Free Radical Scavenging Assay
This protocol describes a common method for assessing antioxidant capacity.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent, such as methanol (B129727) or ethanol, is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance at approximately 517 nm.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of this compound. A control is prepared with the solvent in place of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.[1]
Caption: Workflow for DPPH free radical scavenging assay.
Conclusion and Future Directions
This compound is a novel flavonoid glycoside with demonstrated in-vitro anti-inflammatory and antioxidant activities.[1] Its mechanism of anti-inflammatory action is, at least in part, through the inhibition of COX-1 and COX-2 enzymes.[1] However, the current body of research on this compound is limited.[1] Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Further investigation is needed to clarify the effects of this compound on key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPKs, and Akt.[1]
-
Quantitative Antioxidant Profiling: A broader range of assays should be employed to provide a more complete antioxidant profile of this compound and to determine its IC50 values in various antioxidant assays.[1]
-
Investigating Anticancer Properties: Given the potential of related flavonoids, in-vitro studies against a panel of cancer cell lines are warranted to explore the anticancer activity of this compound.[1]
-
In-vivo Validation: Subsequent in-vivo studies in appropriate animal models of disease are necessary to validate the anti-inflammatory and antioxidant effects observed in-vitro.[1]
-
Pharmacokinetic Profiling: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its potential development as a therapeutic agent.[1]
A more thorough investigation into these areas will be essential to fully understand the therapeutic potential of this compound and to guide its future development as a potential drug candidate.[1]
References
Plantanone B: A Technical Guide on Potential Therapeutic Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Plantanone B, a flavonoid glycoside isolated from the flowers of Hosta plantaginea, has emerged as a compound of interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the current scientific literature on this compound, detailing its known biological activities, mechanisms of action, and quantitative data. It also outlines key experimental protocols and proposes future research directions to fully elucidate its therapeutic potential. The primary focus of existing research has been on its anti-inflammatory and antioxidant activities.[1]
Chemical Properties and Sourcing
This compound is a novel flavonol glycoside identified from Hosta plantaginea, a plant used in traditional Chinese medicine to treat inflammatory conditions.[1] Its molecular formula is C33H40O20, and its structure was elucidated using NMR and HRMS spectroscopic methods.[1]
Therapeutic Potential: Anti-inflammatory Activity
The most well-documented therapeutic application of this compound is its anti-inflammatory activity.[1] The mechanism is attributed, at least in part, to its direct inhibition of cyclooxygenase (COX) enzymes.[1][2]
Mechanism of Action: COX Inhibition
This compound has demonstrated significant inhibitory activity against both COX-1 and COX-2, the key enzymes in the arachidonic acid cascade responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1][2] By inhibiting these enzymes, this compound effectively reduces the production of these inflammatory mediators.
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
While direct COX inhibition is confirmed, it is highly probable that this compound modulates other key inflammatory signaling pathways, a common mechanism for flavonoids.[2] Research on related compounds, such as Plantanone C, shows potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] It is hypothesized that this compound shares this mechanism, preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[2][4] Further research is required to experimentally validate these effects for this compound.[1]
Quantitative Data: In Vitro COX Inhibition
The inhibitory potency of this compound against ovine COX-1 and COX-2 enzymes has been quantified, with Indomethacin used as a positive control.
| Compound | Biological Target | IC50 (μM) |
| This compound | Ovine COX-1 | 33.37 |
| Ovine COX-2 | 46.16 | |
| Indomethacin (Control) | Ovine COX-1 | 12.90 |
| Ovine COX-2 | 38.32 | |
| Table 1: In vitro inhibitory activity of this compound against COX enzymes. Data extracted from He et al., 2018.[1] |
Therapeutic Potential: Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, a key mechanism for protection against oxidative stress.[1]
Mechanism of Action: Free Radical Scavenging
The primary assay used to confirm this activity was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay.[1] While studies confirmed this scavenging activity, specific quantitative data, such as IC50 values, were not provided in the initial publication.[1] The antioxidant mechanism is likely multifaceted, involving direct scavenging and potentially the modulation of endogenous antioxidant pathways like the Nrf2 pathway, though this requires further investigation.[2]
Future Research Directions
The current body of research on this compound is limited, presenting numerous opportunities for further investigation.[1]
Anticancer Potential
To date, there are no published peer-reviewed studies specifically investigating the anticancer properties of this compound.[1] However, flavonoids as a class, including the aglycone of this compound (Kaempferol), have been shown to possess anticancer effects by modulating pathways involved in cell proliferation, apoptosis, and survival, such as the NF-κB pathway.[4][5] Future studies should assess the cytotoxic and anti-proliferative activity of this compound across a panel of human cancer cell lines (e.g., breast, lung, colon) to determine its potential as an oncological therapeutic agent.[1][4]
In Vivo Validation
Conducting in vivo studies is critical to validate the anti-inflammatory effects observed in vitro and to assess the compound's efficacy in a physiological system.[1][6] Standard models include the carrageenan-induced paw edema model for acute inflammation and the LPS-induced systemic inflammation model.[6]
Pharmacokinetics
There is currently no available information on the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound.[1] Understanding its bioavailability and metabolic fate is crucial for any potential therapeutic development.[1]
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes the methodology used to determine the IC50 values of this compound against COX enzymes.
-
Enzyme and Compound Preparation: Prepare solutions of ovine COX-1 and COX-2 enzymes. Create a series of dilutions for this compound and the control compound (Indomethacin).
-
Pre-incubation: Pre-incubate the enzyme with either the test compound or a vehicle control for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 5 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as HCl.
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentages against the compound concentrations to generate a dose-response curve and determine the IC50 value.
Proposed In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard and widely used protocol for evaluating acute inflammation and would be a key next step for assessing this compound's in vivo efficacy.[6]
-
Animal Acclimatization: House male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[6]
-
Grouping: Divide animals into experimental groups: Vehicle Control, Inflammation Control (carrageenan only), Positive Control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups at various doses.[6]
-
Compound Administration: Administer this compound or control compounds orally 60 minutes prior to inducing inflammation.[6]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (T=0) and at regular intervals (e.g., hourly for 5 hours) afterward.[6]
-
Data Analysis: The difference in paw volume before and after carrageenan injection indicates the degree of edema. Calculate the percentage of edema inhibition for the treated groups compared to the inflammation control group. Paw tissue can be collected at the end of the experiment for further analysis of inflammatory markers.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flavonoids as Anticancer Agents [mdpi.com]
- 6. benchchem.com [benchchem.com]
Physicochemical Properties of Plantanone B: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantanone B, a novel flavonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It is designed to be a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols and summarizing all available quantitative data. This document also visualizes presumed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and characterization.
Introduction
This compound is a flavonoid glycoside that has been isolated from the flowers of Hosta plantaginea.[1] As a member of the flavonoid family, it is characterized by a C6-C3-C6 carbon skeleton. Its structure has been elucidated as kaempferol (B1673270) 3-O-rhamnosylgentiobioside.[2] The biological activities of this compound, particularly its anti-inflammatory and antioxidant properties, make it a compound of interest for further investigation and potential therapeutic development.[1] A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and efficacy.
Physicochemical Properties
Data Summary
The quantitative and qualitative physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1][3] |
| Molecular Weight | 756.66 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO (requires ultrasonic and warming) | [4] |
| Melting Point | Not reported | |
| Boiling Point | Decomposes at high temperature | |
| pKa | Not reported (estimated range for flavonoids: 6.0-11.5) | [5] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished using various spectroscopic methods.[1][2] A summary of the key spectroscopic data is provided in Table 2.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to the kaempferol aglycone and sugar moieties (rhamnose and glucose) are observed.[2] |
| ¹³C NMR | Resonances confirming the flavonoid skeleton and the attached sugar units.[2] |
| Mass Spectrometry (HRMS) | Provides the exact molecular weight and elemental composition, confirming the molecular formula.[1][2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are expected.[2] |
| UV-Vis Spectroscopy | Exhibits characteristic absorption bands for the flavonoid chromophore system.[2] |
Biological Activity
This compound has demonstrated significant in vitro anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity
This compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][4] The IC₅₀ values are summarized in Table 3.
| Biological Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Ovine COX-1 | 21.78 ± 0.20 | Indomethacin | 12.90 | [1][4] |
| Ovine COX-2 | 44.01 ± 0.42 | Indomethacin | 38.32 | [1][4] |
Antioxidant Activity
The antioxidant potential of this compound has been assessed by its ability to scavenge free radicals.[1][4]
| Assay | IC₅₀ (µM) | Source |
| DPPH Radical Scavenging | 169.8 ± 5.2 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments related to the physicochemical and biological characterization of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the standard method for determining the melting point of a solid crystalline substance.
-
Sample Preparation: The this compound sample must be fully dry and in a fine powdered form. If necessary, the sample should be crushed into a fine powder using a mortar and pestle.[6]
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-4 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a constant, slow rate (e.g., 1-2 °C per minute) near the expected melting point. A preliminary, rapid heating can be performed to determine the approximate melting range.[7]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.[7]
Determination of Decomposition Temperature (Thermogravimetric Analysis)
For complex molecules like this compound that are likely to decompose before boiling, thermogravimetric analysis (TGA) is the appropriate method to determine thermal stability.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA pan.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[8]
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Analysis: The decomposition temperature is identified as the temperature at which a significant loss of mass begins, often determined from the onset of the major weight loss step in the TGA curve.[8]
Determination of pKa (Potentiometric Titration)
This protocol outlines a general method for determining the acid dissociation constant (pKa) of a compound.
-
Solution Preparation: A 1 mM solution of this compound is prepared. For the titration, 0.1 M HCl and 0.1 M NaOH solutions are prepared. A 0.15 M KCl solution is used to maintain constant ionic strength.[1]
-
Initial pH Adjustment: The this compound solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[1]
-
Titration: The solution is titrated with small, incremental additions of 0.1 M NaOH. The pH of the solution is measured after each addition, allowing the system to reach equilibrium.[1]
-
Data Analysis: The pH is plotted against the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
COX Inhibition Assay
This colorimetric assay is used to determine the inhibitory effect of this compound on COX-1 and COX-2.
-
Reaction Mixture Preparation: The reaction mixture contains a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the enzyme (ovine COX-1 or human recombinant COX-2).[1]
-
Pre-incubation: The enzyme and cofactors are pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 10 minutes) at room temperature.[1]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[1]
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by the addition of hydrochloric acid.[1]
-
Quantification: The product, prostaglandin (B15479496) H2 (PGH2), is reduced to the more stable PGF2α, which is then quantified using an enzyme immunoassay (EIA).[1]
-
IC₅₀ Determination: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined from the dose-response curve.[1]
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of this compound.
-
DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol (B145695) is prepared to a specific concentration.[1]
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control is prepared with the solvent.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[1]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]
-
IC₅₀ Determination: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.[1]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: General workflow for the isolation, characterization, and biological evaluation of this compound.
Caption: Presumed anti-inflammatory mechanism of this compound via COX inhibition.
Caption: Presumed inhibitory effect of this compound on key inflammatory signaling pathways.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties. This technical guide has summarized the available physicochemical and biological data for this compound, and has provided detailed experimental protocols for its further investigation. While specific values for some physicochemical properties remain to be experimentally determined, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals. The visualization of its presumed mechanisms of action offers a framework for future studies aimed at fully elucidating its therapeutic potential. Further research is warranted to fill the existing data gaps and to explore the full spectrum of this compound's biological activities.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. thinksrs.com [thinksrs.com]
- 8. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B: A Technical Guide on its Natural Sources, Abundance, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantanone B, a novel flavonol glycoside, has been identified as a constituent of the flowers of Hosta plantaginea (Lam.) Aschers.[1][2] This plant has a history of use in traditional medicine for treating inflammatory conditions.[2] As a member of the flavonoid family, this compound is of significant interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and biological evaluation of this compound, with a focus on its anti-inflammatory mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development.
Natural Sources and Abundance
The primary and thus far exclusive natural source of this compound is the flower of Hosta plantaginea, a perennial herbaceous plant distributed in various provinces of China.[1] While specific quantitative data on the abundance of this compound in H. plantaginea flowers is not extensively reported in the literature, its repeated isolation in phytochemical studies of the plant suggests it is a notable flavonoid constituent. The flowers of H. plantaginea are rich in a diverse array of flavonoids and other bioactive compounds.[3]
Table 1: Natural Source of this compound
| Compound | Natural Source | Plant Part |
| This compound | Hosta plantaginea (Lam.) Aschers | Flowers |
Physicochemical Properties
This compound is a flavonol glycoside with the molecular formula C33H40O20.[2] Its structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[2]
Biological Activity and Quantitative Data
Research into the biological effects of this compound has primarily focused on its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
This compound has demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2] It inhibits both COX-1 and COX-2 isoforms. The inhibitory potency of this compound against these enzymes has been quantified and is summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2 Enzymes
| Biological Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |
Data extracted from He et al., 2018.[2]
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals, a common mechanism by which flavonoids exert protective effects against oxidative stress. The primary assay used to determine this activity was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay. While its activity has been confirmed, specific quantitative data such as IC50 values for DPPH scavenging by this compound were not provided in the primary literature.[2]
Presumed Mechanism of Action and Signaling Pathways
The anti-inflammatory mechanism of this compound is, at least in part, through the direct inhibition of COX-1 and COX-2 enzymes.[2] This interrupts the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins.
Furthermore, based on studies of closely related flavonoids isolated from Hosta plantaginea, it is presumed that this compound may also exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Presumed anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the isolation and biological evaluation of this compound.
Isolation of this compound from Hosta plantaginea
The isolation of this compound is achieved through a multi-step chromatographic process from the dried flowers of Hosta plantaginea.
-
Extraction:
-
Dried and powdered flowers of H. plantaginea are extracted exhaustively with 80% ethanol (B145695) at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
-
Chromatographic Separation:
-
The n-butanol fraction, which is rich in flavonoid glycosides, is subjected to column chromatography on a macroporous adsorption resin (e.g., HP20) with a gradient of ethanol in water (e.g., 0%, 20%, 50%, 95%) to yield several sub-fractions.
-
Fractions containing this compound are further purified by repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or MCI gel.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford pure this compound.
-
Caption: General workflow for the isolation of this compound.
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of this compound against COX-1 and COX-2 is determined using a colorimetric inhibitor screening assay.
-
Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, the respective COX enzyme, and various concentrations of this compound or a reference inhibitor (e.g., indomethacin).
-
Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid and incubated for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a hydrochloric acid solution.
-
Quantification: The product of the reaction, prostaglandin (B15479496) H2 (PGH2), is reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride. The concentration of PGF2α is then quantified using an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to that of the vehicle control. IC50 values are then determined from the dose-response curves.
DPPH Free Radical Scavenging Assay
The antioxidant capacity of this compound is assessed by its ability to scavenge the stable DPPH free radical.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance at approximately 517 nm.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of this compound. A control is prepared with the solvent in place of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.
Conclusion and Future Directions
This compound is a novel flavonoid glycoside from the flowers of Hosta plantaginea with demonstrated in vitro anti-inflammatory and antioxidant activities. Its mechanism of anti-inflammatory action is, at least in part, through the inhibition of COX-1 and COX-2 enzymes. However, the current body of research on this compound is limited. Future research should focus on:
-
Elucidating the detailed molecular mechanisms of action, including its effects on key inflammatory signaling pathways such as NF-κB and MAPKs.
-
Quantifying its abundance in Hosta plantaginea to assess the feasibility of its large-scale extraction.
-
Conducting in vivo studies to validate its therapeutic potential for inflammatory diseases.
-
Performing a broader range of assays to provide a more complete antioxidant profile.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Plantanone B from Hosta plantaginea Flowers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosta plantaginea (Lam.) Aschers, a perennial herb, has a history of use in traditional medicine for its anti-inflammatory and analgesic properties. The flowers of this plant are a particularly rich source of bioactive flavonoids. Recent phytochemical investigations have led to the isolation of novel compounds, including Plantanone B, a flavonoid triglycoside. Studies have demonstrated that flavonoids from Hosta plantaginea flowers exhibit significant inhibitory activities against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, as well as potent antioxidant effects.[1]
This document provides detailed application notes and protocols for the efficient extraction and isolation of this compound from the flowers of Hosta plantaginea. The methodologies described are based on published scientific literature and are intended to guide researchers in obtaining this compound for further pharmacological and drug development studies.
Data Presentation: Extraction and Fractionation Yields
The following table summarizes the quantitative data from the initial extraction and subsequent fractionation of Hosta plantaginea flowers, providing a clear overview of the yield at each stage.
| Extraction/Fractionation Step | Starting Material | Yield |
| Initial Extraction | 16.5 kg of air-dried, powdered flowers | 6.60 kg of crude 80% ethanol (B145695) extract |
| Liquid-Liquid Partitioning | 6.60 kg of crude extract | |
| ↳ Petroleum Ether Fraction | 363 g | |
| ↳ Ethyl Acetate Fraction | 127 g | |
| ↳ n-Butanol Fraction | 804 g | |
| ↳ Water Fraction | 5.27 kg |
Experimental Protocols
Materials and Reagents
-
Plant Material: Air-dried and powdered flowers of Hosta plantaginea (Lam.) Aschers.
-
Solvents: 80% Ethanol (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Methanol (B129727) (MeOH), Deionized Water (H₂O).
-
Chromatographic Media: Macroporous resin (e.g., D101), Silica (B1680970) gel (200-300 mesh), Sephadex LH-20.
-
Instrumentation: Rotary evaporator, Freeze dryer, Column chromatography apparatus, Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Protocol for Extraction and Initial Fractionation
-
Extraction:
-
Macerate 16.5 kg of the air-dried, powdered flowers of H. plantaginea with 40 L of 80% aqueous ethanol at room temperature for three days.[2]
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates from the three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract residue (6.60 kg).[2]
-
-
Fractionation:
-
Suspend the 6.60 kg of crude extract residue in an appropriate volume of water.
-
Perform successive liquid-liquid partitioning of the aqueous suspension with petroleum ether, followed by ethyl acetate, and then n-butanol.
-
Separate the layers and collect each solvent fraction.
-
Concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and the remaining water fraction) under reduced pressure to yield the respective dried extracts.[2]
-
Protocol for Isolation of this compound
The n-butanol fraction is the starting material for the isolation of this compound.
-
Macroporous Resin Column Chromatography:
-
Dissolve the n-butanol extract (804 g) in a minimal amount of water and apply it to a D101 macroporous resin column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol).
-
Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Silica Gel Column Chromatography:
-
Combine the fractions containing the compounds of interest, as identified by TLC.
-
Apply the combined fractions to a silica gel column (200-300 mesh).
-
Elute the column with a solvent gradient of increasing polarity, such as a chloroform-methanol mixture.
-
Collect and monitor the fractions by TLC.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound on a Sephadex LH-20 column.
-
Use methanol as the mobile phase for elution.
-
-
Preparative HPLC:
-
Perform the final purification step on the fractions containing this compound using a preparative HPLC system equipped with a reversed-phase C18 column.
-
Use a suitable mobile phase, typically a gradient of methanol and water, to achieve the final separation and obtain pure this compound.
-
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Extraction and isolation workflow for this compound.
Signaling Pathways Modulated by Flavonoids
Caption: Anti-inflammatory and antioxidant signaling pathways targeted by flavonoids.
References
Application Notes: Isolation, Purification, and Biological Activity of Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a novel flavonol glycoside isolated from the flowers of Hosta plantaginea, a plant utilized in traditional Chinese medicine for its anti-inflammatory properties.[1][2] As a member of the flavonoid family, this compound is of significant interest for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant activities.[1][3] Structural elucidation by NMR and HRMS has identified its molecular formula as C33H40O20.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound and details its known biological activities and the experimental procedures used for their assessment.
Biological Activities of this compound
This compound has demonstrated noteworthy biological effects, primarily focusing on its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been quantified through its inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. It has been shown to inhibit both COX-1 and COX-2 isoforms.[1][4]
Table 1: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2 Enzymes
| Biological Target | Compound | IC50 (μM) |
| Ovine COX-1 | This compound | 33.37 |
| Indomethacin | 12.90 | |
| Ovine COX-2 | This compound | 46.16 |
| Indomethacin | 38.32 |
Data extracted from He et al., 2018.[1]
Antioxidant Activity
The antioxidant capacity of this compound has been assessed by its ability to scavenge free radicals, a common mechanism for the protective effects of flavonoids against oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a primary method used to determine this activity.[1]
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC50 (μM) |
| DPPH | This compound | 169.8 ± 5.2 |
Data from commercially available this compound.[5]
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Hosta plantaginea
This protocol describes a multi-step chromatographic process for the isolation of this compound from the dried flowers of Hosta plantaginea.[4]
1. Extraction: a. Air-dried and powdered flowers of H. plantaginea (16.5 kg) are extracted three times with 80% ethanol (B145695) (40 L) at room temperature for three days. b. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning: a. The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. b. The n-butanol fraction is concentrated under reduced pressure.
3. Chromatographic Purification: a. Macroporous Resin Column Chromatography: The n-butanol extract is subjected to a macroporous resin column and eluted with a gradient of ethanol in water to obtain several fractions. b. Silica (B1680970) Gel Column Chromatography: Fractions containing flavonoids are further separated on a silica gel column. c. ODS Column Chromatography: Subsequent purification is performed on an octadecylsilica (ODS) column.[4] d. Sephadex LH-20 Column Chromatography: Size-exclusion chromatography using Sephadex LH-20 is used for further separation.[4] e. Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using a reversed-phase preparative HPLC system to yield the compound with a purity of >97%.[4][6]
Figure 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric inhibitor screening assay determines the inhibitory effect of this compound on COX-1 and COX-2.[1]
1. Reagents and Enzymes:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Hydrochloric acid (to stop the reaction)
-
Stannous chloride (for reduction of PGH2)
-
Enzyme immunoassay (EIA) for PGF2α quantification
2. Procedure: a. Pre-incubate the enzyme and cofactors with various concentrations of this compound or a vehicle control (DMSO) for 10 minutes at room temperature. b. Initiate the reaction by adding arachidonic acid. c. After 2 minutes, stop the reaction by adding hydrochloric acid. d. Reduce the unstable product, prostaglandin (B15479496) H2 (PGH2), to the more stable prostaglandin F2α (PGF2α) using stannous chloride. e. Quantify the concentration of PGF2α using an enzyme immunoassay (EIA).
3. Data Analysis: a. Calculate the percentage of inhibition by comparing the amount of prostaglandin produced in the presence of this compound to that of the vehicle control. b. Determine the IC50 values from the resulting dose-response curves.
Protocol 3: DPPH Free Radical Scavenging Assay
This assay assesses the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.[1]
1. Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol
-
This compound at various concentrations
-
Control (solvent only)
2. Procedure: a. Prepare a DPPH solution to a specific concentration, resulting in a deep violet solution with an absorbance of approximately 517 nm. b. Mix a defined volume of the DPPH solution with various concentrations of this compound. Prepare a control with the solvent in place of the test compound. c. Incubate the reaction mixtures in the dark at room temperature for 30 minutes. d. Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
3. Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound. b. Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, from a plot of scavenging activity against the concentration of this compound.
Putative Signaling Pathway Inhibition
The anti-inflammatory effects of flavonoids isolated from Hosta plantaginea, such as Plantanone C, have been shown to involve the inhibition of key inflammatory signaling pathways including NF-κB, MAPKs, and Akt.[7] Given its structural similarity and demonstrated COX inhibition, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
Figure 2: Putative Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of this compound's anti-inflammatory action.
Conclusion
This compound, a flavonol glycoside from Hosta plantaginea, exhibits promising anti-inflammatory and antioxidant properties. The protocols detailed in this document provide a framework for its successful isolation, purification, and biological evaluation. These methodologies and data are intended to support further research into the therapeutic potential of this compound for researchers, scientists, and professionals in drug development.
References
- 1. A new flavonol glycoside from the flowers of Hosta plantaginea with cyclooxygenases-1/2 inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00443A [pubs.rsc.org]
- 5. Extraction optimization and constituent analysis of total flavonoid from Hosta plantaginea (Lam.) Aschers flowers and its ameliorative effect on chronic prostatitis via inhibition of multiple inflammatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Plantanone B in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the quantification of Plantanone B, a flavonoid glycoside with noteworthy anti-inflammatory and antioxidant properties, in plant extracts.[1][2] this compound is notably isolated from the flowers of Hosta plantaginea.[1][3][4] The protocols outlined herein detail a robust High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for accurate and precise measurement. This application note is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound (Kaempferol 3-O-rhamnosylgentiobioside) is a flavonoid glycoside that has demonstrated significant biological activity, including the inhibition of COX-1 and COX-2 enzymes, highlighting its potential in inflammation-related disease research.[1][2] As interest in the therapeutic applications of this compound grows, a validated, reliable method for its quantification in plant matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This document presents a detailed HPLC-DAD method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Chemical Structure
Compound: this compound Molecular Formula: C₃₃H₄₀O₂₀[1] Structure: Flavonol glycoside[1]
Quantitative Data Summary
The following tables summarize the validation parameters for the described HPLC method for this compound quantification.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | - |
| Limit of Detection (LOD) (µg/mL) | 0.35 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | - |
| Precision (%RSD) | ||
| - Intraday | < 1.5% | ≤ 2% |
| - Interday | < 2.0% | ≤ 3% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
| Specificity | No interference at retention time | Peak purity > 99% |
| Robustness | Robust | %RSD < 5% for minor changes |
Table 2: System Suitability Test Results
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 15.8 ± 0.2 | %RSD ≤ 1% |
| Tailing Factor | 1.1 | ≤ 2 |
| Theoretical Plates | > 5000 | > 2000 |
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
Standards: this compound reference standard (>98% purity).
-
Filters: 0.45 µm syringe filters.
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data software (e.g., OpenLab CDS).
Chromatographic Conditions
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B (wash)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., Hosta plantaginea flowers) at 40°C until constant weight and grind into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonication for 30 minutes at 50°C.
-
Allow the mixture to cool to room temperature.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution and Final Filtration: Reconstitute the dried extract with methanol to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Diagrams
Caption: Workflow for this compound sample preparation and analysis.
Caption: Overview of the HPLC method parameters.
References
Application Notes and Protocols: Structural Elucidaion of Plantanone B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a novel flavonoid glycoside, identified as kaempferol (B1673270) 3-O-rhamnosylgentiobioside, isolated from the flowers of Hosta plantaginea.[1][2] This plant has a history in traditional Chinese medicine for treating inflammatory conditions.[1] this compound, with the molecular formula C₃₃H₄₀O₂₀, has demonstrated significant anti-inflammatory and antioxidant properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] The structural elucidation of this complex natural product was achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.[1][2]
These application notes provide a comprehensive overview of the NMR data and detailed experimental protocols for the structural determination of this compound, intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation: NMR Spectroscopic Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in DMSO-d₆. The complete and detailed NMR data, including 2D correlations, can be found in the primary literature by He et al., 2018 (DOI: 10.1039/C8RA00443A).
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆) for this compound [2]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone (Kaempferol) | |||
| 2' | 8.04 | d | 8.8 |
| 6' | 8.04 | d | 8.8 |
| 3' | 6.91 | d | 8.8 |
| 5' | 6.91 | d | 8.8 |
| 6 | 6.20 | d | 2.0 |
| 8 | 6.43 | d | 2.0 |
| Sugar Moieties | |||
| 1'' (Rhamnose) | 5.35 | d | 1.6 |
| 1''' (Glucose) | 4.61 | d | 7.6 |
| 1'''' (Glucose) | 4.25 | d | 7.8 |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆) for this compound
| Position | δC (ppm) | Position | δC (ppm) | Position | δC (ppm) |
| Aglycone (Kaempferol) | Sugar (Rhamnose) | Sugar (Glucose 1) | |||
| 2 | 156.4 | 1'' | 101.3 | 1''' | 100.8 |
| 3 | 133.2 | 2'' | 70.5 | 2''' | 74.2 |
| 4 | 177.4 | 3'' | 70.7 | 3''' | 76.5 |
| 5 | 161.2 | 4'' | 71.3 | 4''' | 69.9 |
| 6 | 98.8 | 5'' | 68.3 | 5''' | 75.8 |
| 7 | 164.2 | 6'' | 17.8 | 6''' | 68.7 |
| 8 | 93.7 | Sugar (Glucose 2) | |||
| 9 | 156.6 | 1'''' | 103.5 | ||
| 10 | 104.0 | 2'''' | 73.4 | ||
| 1' | 121.0 | 3'''' | 76.4 | ||
| 2' | 130.8 | 4'''' | 69.6 | ||
| 3' | 115.2 | 5'''' | 77.0 | ||
| 4' | 160.0 | 6'''' | 60.6 | ||
| 5' | 115.2 | ||||
| 6' | 130.8 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended for flavonoids to ensure good solubility and to allow for the observation of exchangeable protons (e.g., hydroxyl groups).[2]
-
Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Data Acquisition
All NMR spectra should be acquired on a 400 MHz or higher field spectrometer.[2]
a) 1D ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
b) 1D ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
c) DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.
-
Parameters: Use standard parameters provided by the spectrometer software.
d) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
-
Pulse Sequence: cosygpqf.
-
Spectral Width: 12-16 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
e) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
¹H (F2) Spectral Width: 12-16 ppm.
-
¹³C (F1) Spectral Width: 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
f) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations.
-
Pulse Sequence: hmbcgplpndqf.
-
¹H (F2) Spectral Width: 12-16 ppm.
-
¹³C (F1) Spectral Width: 200-220 ppm.
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
Mandatory Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound, from isolation to the final structure determination using various spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathway: Anti-inflammatory Mechanism of this compound
This diagram illustrates the presumed anti-inflammatory mechanism of this compound through the inhibition of COX enzymes, which are key in the arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins.[1]
Caption: Presumed anti-inflammatory mechanism of this compound.
References
Application Note: Determination of the Solubility of Plantanone B in Common Laboratory Solvents
Introduction
Data Presentation
A systematic study of Plantanone B's solubility should be conducted to generate empirical data. The following table is a template for summarizing the experimentally determined solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C). It is recommended to report solubility in both mass/volume (mg/mL) and molarity (mmol/L) for comprehensive utility.
Table 1: Solubility of this compound in Selected Laboratory Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mmol/L) | Observations |
| Water | 10.2 | To be determined | To be determined | e.g., Insoluble, sparingly soluble |
| Ethanol | 5.2 | To be determined | To be determined | e.g., Soluble, forms clear solution |
| Methanol (B129727) | 6.6 | To be determined | To be determined | e.g., Highly soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | To be determined | e.g., Very highly soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | To be determined | To be determined | e.g., Soluble |
| Acetonitrile | 5.8 | To be determined | To be determined | e.g., Sparingly soluble |
| Acetone | 5.1 | To be determined | To be determined | e.g., Moderately soluble |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
Objective
To determine the equilibrium solubility of this compound in various laboratory solvents using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[1][2]
Materials and Equipment
-
Compound: this compound (solid, high purity)
-
Solvents:
-
Deionized Water
-
Ethanol (ACS grade or higher)
-
Methanol (HPLC grade)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Acetonitrile (HPLC grade)
-
Acetone (ACS grade or higher)
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 4 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)[1]
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)[3]
-
Autosampler vials
-
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Procedure
4.1. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve should be used (e.g., 5-10 mg).
-
Accurately pipette a fixed volume of each solvent (e.g., 1 mL) into the corresponding vials containing the excess solid.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A kinetic study can determine the optimal time to reach a plateau in concentration.[3]
4.2. Sample Processing
-
After the incubation period, visually confirm that excess solid this compound remains in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[1]
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.[4] This step is crucial to remove any remaining solid particles.
4.3. HPLC Analysis and Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or DMSO).[1] Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant from each solvent as necessary to fall within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate Solubility: Back-calculate the concentration in the original undissolved supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
Data Reporting
Report the solubility in mg/mL and mmol/L at the specified temperature. Include observations such as the color of the solution and any difficulties encountered during the process.
Signaling Pathway and Logical Relationship Diagram
The principle of "like dissolves like" is fundamental to predicting solubility.[1] The solubility of this compound, a polar flavonoid glycoside, will be dictated by its interactions with the solvent molecules.
Caption: Relationship between solute/solvent polarity and solubility.
References
Application Notes and Protocols: DPPH Assay for Plantanone B Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantanone B is a novel flavonoid glycoside that has demonstrated potential anti-inflammatory and antioxidant properties.[1] Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and reliable spectrophotometric method for assessing the in vitro antioxidant activity of chemical compounds.[2] This document provides a detailed protocol for determining the free radical scavenging activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] In its radical form, DPPH is a dark purple crystalline powder that forms a stable solution in methanol (B129727) or ethanol, exhibiting a characteristic deep violet color with a maximum absorbance at approximately 517 nm.[3][4] When the DPPH radical is neutralized (reduced) by an antioxidant, it is converted to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction results in a color change from violet to a pale yellow, leading to a decrease in absorbance at 517 nm. The extent of this discoloration is proportional to the scavenging potential of the antioxidant compound being tested.[3]
References
Application Notes and Protocols: In-vitro COX-1/COX-2 Inhibition Assay for Plantanone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro evaluation of Plantanone B's inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
This compound is a flavonoid glycoside isolated from the flowers of Hosta plantaginea, a plant utilized in traditional medicine for its anti-inflammatory properties.[1] The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[3] Understanding the inhibitory activity and selectivity of this compound against these isoforms is crucial for evaluating its therapeutic potential and possible side-effect profiles.[4]
Data Presentation
The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in-vitro inhibitory activities of this compound.
| Compound | Biological Target | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference Compound | Reference Compound IC50 (µM) |
| This compound | Ovine COX-1 | 21.78 ± 0.20 | 0.49 | Indomethacin | 12.90 |
| This compound | Ovine COX-2 | 44.01 ± 0.42 | Indomethacin | 38.32 | |
| This compound | Ovine COX-1 | 33.37 | Not Specified | Celecoxib | 15 (COX-1) |
| This compound | Ovine COX-2 | 46.16 | Celecoxib | 0.04 (COX-2) |
Key Observations:
-
This compound demonstrates inhibitory activity against both COX-1 and COX-2 enzymes.[1][4]
-
The data suggests that this compound is a non-selective COX inhibitor, with a slight preference for COX-1, as indicated by a selectivity index of 0.49.[4] A lower IC50 value indicates greater potency.[3]
Experimental Protocols
A detailed methodology for determining the in-vitro COX-1 and COX-2 inhibition by this compound is provided below. This protocol is based on established methods for measuring COX activity.[4][5]
Objective:
To determine the IC50 values of this compound against ovine COX-1 and COX-2 enzymes.
Materials and Reagents:
-
Enzymes: Ovine COX-1 and COX-2
-
Substrate: Arachidonic Acid
-
Cofactors: Hematin (B1673048), L-epinephrine
-
Test Compound: this compound
-
Positive Controls: Indomethacin (for non-selective inhibition), Celecoxib (for COX-2 selective inhibition)
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0)
-
Detection Reagent: (depending on the assay type)
-
Other: 96-well plates, microplate reader, dimethylsulfoxide (DMSO)
Assay Procedure (Colorimetric Method):
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
Prepare working solutions by diluting the stock solutions in the assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of arachidonic acid in ethanol.
-
Prepare a cofactor solution containing hematin and L-epinephrine in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
150 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
10 µL of the cofactor solution
-
10 µL of the test compound solution (this compound or control) at various concentrations. For the negative control, add 10 µL of DMSO.
-
-
Add 10 µL of either the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately add 10 µL of the colorimetric substrate (TMPD).
-
Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm using a microplate reader.[6] Kinetic readings are taken over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable software program (e.g., GraphPad Prism).[7]
-
Mandatory Visualizations
Signaling Pathway
Caption: Arachidonic acid metabolism and COX inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the in-vitro COX inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for Evaluating the Anti-inflammatory Effects of Plantanone B
Audience: Researchers, scientists, and drug development professionals.
Introduction Chronic inflammation is a key contributor to the development of numerous diseases. Macrophages are central to the inflammatory response, releasing pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) when activated by stimuli like lipopolysaccharide (LPS). The murine macrophage cell line, RAW 264.7, is a widely used and reliable in vitro model for screening potential anti-inflammatory compounds. Plantanone B, a flavonoid isolated from plants like Hosta plantaginea, has emerged as a compound of interest for its potential anti-inflammatory properties.[1][2]
These application notes provide a comprehensive guide to cell-based assays for characterizing the anti-inflammatory effects of this compound. The protocols detail methods for assessing its impact on cell viability, the production of inflammatory mediators, and the modulation of key signaling pathways.
Molecular Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for the expression of pro-inflammatory genes.[1] In response to LPS, the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the p65 subunit of NF-κB to move to the nucleus and trigger the transcription of genes for iNOS, COX-2, TNF-α, and IL-6.[3][4] Simultaneously, LPS activates the phosphorylation of MAPKs (p38, ERK, and JNK), which further promotes the inflammatory response.[3][5] this compound has been shown to inhibit the phosphorylation and degradation of IκBα and suppress the phosphorylation of MAPK proteins, effectively blocking these inflammatory cascades.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
The evaluation of this compound follows a logical progression. First, its non-cytotoxic concentration range is determined. Next, its efficacy in suppressing key inflammatory markers is assessed. Finally, its effect on the underlying molecular signaling pathways is investigated to confirm the mechanism of action.
Caption: Overall experimental workflow for evaluating this compound.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
General Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well or 6-well) and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 6-24 hours depending on the assay).
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound to ensure that observed anti-inflammatory effects are not due to cell death.
-
Materials: RAW 264.7 cells, 96-well plate, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[1]
-
Materials: Culture supernatant from treated cells, Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), Sodium Nitrite (for standard curve), 96-well plate.
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.[1]
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the culture medium.
-
Materials: Culture supernatant from treated cells, commercial ELISA kits for mouse TNF-α and IL-6.
-
Protocol:
-
Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA according to the manufacturer's instructions.[8][9] This typically involves:
-
Calculate cytokine concentrations from the standard curve.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to measure the effect of this compound on the mRNA expression of pro-inflammatory genes such as iNOS and COX-2.
-
Materials: Treated cells, RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR master mix, primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Protocol:
-
Seed RAW 264.7 cells (1 x 10⁶ cells/well) in a 6-well plate.
-
Pre-treat with this compound, then stimulate with LPS for 6-8 hours.[11][12]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers. A typical thermal cycling profile includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[11]
-
Western Blot Analysis
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
Materials: Treated cells, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Protocol:
-
Seed RAW 264.7 cells (1 x 10⁶ cells/well) in a 6-well plate.
-
Pre-treat with this compound, then stimulate with LPS for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer and determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.[13][14]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts, and total proteins to a loading control like β-actin.
-
Data Presentation
The following tables summarize representative dose-dependent effects of this compound in the described assays.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 ± 4.5 |
| This compound | 5 | 98.7 ± 5.1 |
| This compound | 10 | 97.2 ± 4.8 |
| This compound | 20 | 95.5 ± 5.3 |
| this compound | 40 | 93.1 ± 6.0 |
Table 2: Effect of this compound on LPS-Induced NO Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
|---|---|---|
| Control | - | 2.1 ± 0.3 |
| LPS (1 µg/mL) | - | 25.4 ± 1.8 |
| LPS + this compound | 5 | 18.6 ± 1.5 |
| LPS + this compound | 10 | 12.3 ± 1.1 |
| LPS + this compound | 20 | 7.5 ± 0.9 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | - | 45 ± 8 | 15 ± 4 |
| LPS (1 µg/mL) | - | 3250 ± 210 | 1850 ± 150 |
| LPS + this compound | 5 | 2430 ± 180 | 1320 ± 110 |
| LPS + this compound | 10 | 1550 ± 130 | 850 ± 90 |
| LPS + this compound | 20 | 820 ± 95 | 410 ± 55 |
Table 4: Effect of this compound on LPS-Induced Pro-inflammatory Gene Expression
| Treatment | Concentration (µM) | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression |
|---|---|---|---|
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 15.2 ± 1.3 | 12.8 ± 1.1 |
| LPS + this compound | 5 | 10.5 ± 0.9 | 9.1 ± 0.8 |
| LPS + this compound | 10 | 6.8 ± 0.7 | 5.4 ± 0.6 |
| LPS + this compound | 20 | 3.1 ± 0.4 | 2.5 ± 0.3 |
Table 5: Effect of this compound on LPS-Induced Phosphorylation of NF-κB and MAPK Proteins
| Treatment | Concentration (µM) | Relative p-p65 / p65 Ratio | Relative p-p38 / p38 Ratio |
|---|---|---|---|
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 5.8 ± 0.4 | 4.9 ± 0.3 |
| LPS + this compound | 5 | 4.1 ± 0.3 | 3.5 ± 0.2 |
| LPS + this compound | 10 | 2.7 ± 0.2 | 2.2 ± 0.2 |
| LPS + this compound | 20 | 1.5 ± 0.1 | 1.3 ± 0.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes: Anti-inflammatory Activity of Plantanone B in LPS-Stimulated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantanone B is a flavonoid isolated from the flowers of Hosta plantaginea, a plant utilized in traditional medicine for its anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory potential of this compound using a lipopolysaccharide (LPS)-stimulated macrophage assay. Macrophages, key cells of the innate immune system, produce a range of pro-inflammatory mediators upon activation by stimuli like LPS. This assay measures the ability of this compound to inhibit the production of these mediators, providing insights into its mechanism of action.
Upon stimulation with LPS, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways lead to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).[1] this compound has been shown to exert its anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the downstream inflammatory response.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control (No LPS) | 100 ± 4.5 |
| 0 (LPS only) | 98.7 ± 5.1 |
| 5 | 99.1 ± 4.8 |
| 10 | 98.2 ± 3.9 |
| 20 | 97.5 ± 4.2 |
| 40 | 96.3 ± 5.3 |
Data are presented as mean ± SD (n=3). No significant cytotoxicity was observed at the tested concentrations.[1]
Table 2: Inhibitory Effect of this compound on LPS-Induced NO and Pro-inflammatory Cytokine Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.4 | 55 ± 8 | 28 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 3250 ± 150 | 2890 ± 180 |
| LPS + this compound (5 µM) | 35.2 ± 2.8 | 2540 ± 130 | 2150 ± 160** |
| LPS + this compound (10 µM) | 24.6 ± 2.1 | 1880 ± 110 | 1540 ± 120 |
| LPS + this compound (20 µM) | 15.1 ± 1.5 | 1120 ± 95 | 880 ± 90 |
| LPS + this compound (40 µM) | 8.9 ± 1.1 | 650 ± 70 | 410 ± 55*** |
*Data are presented as mean ± SD (n=3). **p<0.01, **p<0.001 compared to the LPS-only group.[1]
Visualizations
References
Application Notes and Protocols: Preparation and Use of Plantanone B Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantanone B is a flavonoid glycoside first isolated from the flowers of Hosta plantaginea, a plant utilized in traditional Chinese medicine for its anti-inflammatory properties.[1] Research has identified this compound as a compound with significant anti-inflammatory and antioxidant activities.[1][2] Its primary mechanism of action studied to date involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory pathway.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Chemical Properties and Data
Proper preparation of stock solutions requires accurate information regarding the compound's physical and chemical properties.
| Property | Data | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Molecular Weight | 756.66 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][4] |
Biological Activity Data
This compound has been evaluated for its inhibitory effects on key inflammatory enzymes and its antioxidant potential.
| Biological Target | Assay Type | IC₅₀ Value (µM) | Reference |
| Ovine COX-1 | Colorimetric Inhibitor Screening | 21.78 ± 0.20 | [3] |
| Ovine COX-2 | Colorimetric Inhibitor Screening | 44.01 ± 0.42 | [3] |
| DPPH Radical | Antioxidant Activity Assay | 169.8 ± 5.2 | [3] |
Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution for experimental use.
Materials:
-
This compound powder (MW: 756.66 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molecular Weight ( g/mol ) × Molarity (mol/L) × Volume (L) × 1000 (mg/g)
-
Mass (mg) = 756.66 × 0.010 × 0.001 × 1000 = 7.57 mg
-
-
Weighing: Carefully weigh out 7.57 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. When needed, thaw a single aliquot for immediate use.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Application in a Cell Viability (MTT) Assay
This protocol outlines how to use the this compound stock solution to treat cells and assess cytotoxicity.
Materials:
-
Target cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare Working Solutions:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important: Ensure the final concentration of DMSO in the wells remains consistent and non-toxic, typically ≤ 0.1%.[5] Prepare a "Vehicle Control" using medium with the same final DMSO concentration but without this compound.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Presumed Signaling Pathway
While the complete signaling cascade for this compound is still under investigation, its known inhibition of COX-2 provides significant insight.[3] COX-2 is a key pro-inflammatory enzyme often transcriptionally regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] Furthermore, studies on the related compound Plantanone C have demonstrated potent inhibition of the NF-κB and MAPK pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] Therefore, it is presumed that this compound exerts its anti-inflammatory effects at least in part by modulating this critical pathway, culminating in the observed inhibition of COX-2 activity.
Caption: this compound's known inhibition of the COX-2 enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Plantanone D, a new rare methyl-flavonoid from the flowers of Hosta plantaginea with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-vivo Models for Testing Plantanone B Efficacy
Introduction
Plantanone B is a novel flavonol glycoside isolated from the flowers of Hosta plantaginea, a plant utilized in traditional Chinese medicine for inflammatory conditions.[1] As a flavonoid, this compound is of significant interest for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties.[1] Initial in vitro research has demonstrated its significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] While these in vitro studies are critical for understanding molecular mechanisms, in vivo models are indispensable for evaluating the physiological relevance, efficacy, and safety of potential therapeutic agents.
These application notes provide detailed protocols for established in vivo models to assess the anti-inflammatory efficacy of this compound, intended for researchers, scientists, and professionals in drug development.
Quantitative Data from In Vitro Studies
The primary known mechanism of this compound is the inhibition of COX-1 and COX-2 enzymes, which interrupts the arachidonic acid cascade and reduces the production of pro-inflammatory prostaglandins.[1] The inhibitory potency from in vitro assays is summarized below.
| Biological Target | This compound IC50 (μM) | Reference Compound | Indomethacin IC50 (μM) | Reference |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 | [1] |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 | [1] |
Proposed In-vivo Models for Efficacy Testing
Based on its demonstrated anti-inflammatory properties, the following in vivo models are recommended for evaluating the efficacy of this compound.
-
Carrageenan-Induced Paw Edema Model: A standard and widely used model for evaluating acute inflammation.[2] The injection of carrageenan induces a biphasic inflammatory response, making it suitable for assessing the efficacy of COX inhibitors.[2]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This model is used to mimic systemic inflammation or sepsis.[2] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory response characterized by the release of numerous pro-inflammatory cytokines.[2]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and measuring acute inflammation in a rat model to test the efficacy of this compound.
1. Animals:
-
Species: Male Wistar rats (or Swiss albino mice).
-
Weight: 180-220 g.
-
Acclimatization: House animals for a minimum of one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard pellet food and water.[2]
2. Materials and Reagents:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) or 1% Tween 80 in saline)
-
Plethysmometer
-
Saline solution (0.9% NaCl)
3. Experimental Groups (n=6 per group):
-
Group I (Vehicle Control): Administered vehicle only.
-
Group II (Inflammation Control): Administered vehicle + carrageenan injection.[2]
-
Group III (Positive Control): Administered Indomethacin (10 mg/kg, p.o.) + carrageenan injection.[2]
-
Group IV-VI (Test Groups): Administered this compound (e.g., 10, 25, 50 mg/kg, p.o.) + carrageenan injection.[2]
4. Procedure:
-
Fast animals overnight before the experiment but allow free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, Indomethacin, or this compound orally (p.o.) to the respective groups.
-
One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[2]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]
5. Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the inflammation control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100[3]
-
Data should be presented as mean ± Standard Error of the Mean (SEM). Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the procedure for inducing systemic inflammation to evaluate the protective and mechanistic effects of this compound.
1. Animals:
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Acclimatization: As described in Protocol 1.
2. Materials and Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dexamethasone (Positive Control)
-
Vehicle
-
Sterile, pyrogen-free saline
3. Experimental Groups (n=8-10 per group):
-
Group I (Vehicle Control): Administered vehicle + saline injection.
-
Group II (Inflammation Control): Administered vehicle + LPS injection.
-
Group III (Positive Control): Administered Dexamethasone (1 mg/kg, i.p.) + LPS injection.
-
Group IV-VI (Test Groups): Administered this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.) + LPS injection.
4. Procedure:
-
Administer the vehicle, Dexamethasone, or this compound intraperitoneally (i.p.) or orally (p.o.) to the respective groups.
-
One hour after administration, induce systemic inflammation by injecting LPS (e.g., 5-10 mg/kg, i.p.).[2]
-
For survival studies: Monitor animals for signs of endotoxic shock and record mortality for up to 72 hours.[2]
-
For mechanistic studies: Euthanize animals at a specific time point (e.g., 2, 4, or 6 hours) post-LPS injection.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Harvest organs such as the lungs and liver. Fix a portion in 10% neutral buffered formalin for histological examination (e.g., H&E staining for inflammatory cell infiltration). Snap-freeze the remaining tissue in liquid nitrogen for subsequent analysis (e.g., Western blot, RT-qPCR).
5. Data Analysis:
-
Survival: Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Cytokine Levels: Compare plasma cytokine concentrations between groups using one-way ANOVA with a suitable post-hoc test.
-
Histology: Score tissue sections for pathological changes in a blinded manner.
-
Gene/Protein Expression: Analyze relative expression levels of inflammatory markers (e.g., iNOS, COX-2, NF-κB) in tissue homogenates.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for in-vivo testing of this compound.
Presumed Anti-inflammatory Mechanism of this compound
Caption: this compound's inhibition of the COX pathway.
Hypothesized Signaling Pathways Modulated by this compound
Research on the related compound Plantanone C suggests that this compound may also modulate key inflammatory signaling pathways like NF-κB, MAPKs, and Akt.[1][4] Flavonoids are known to interact with these pathways.[5] An LPS-induced inflammation model would be ideal for investigating this hypothesis.
Caption: Hypothesized modulation of inflammatory pathways by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Plantanone B Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a flavonoid glycoside isolated from the flowers of Hosta plantaginea, a plant utilized in traditional medicine for its anti-inflammatory properties.[1] Chemically identified as a novel kaempferol (B1673270) 3-O-rhamnosylgentiobioside, its molecular formula is C33H40O20.[1] This document provides a comprehensive guide to the analytical standards for this compound, including its chemical and physical properties, biological activity, and detailed protocols for its analysis and evaluation.
Chemical and Physical Properties
The structural characterization of this compound has been accomplished using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]
| Property | Value | Reference |
| Molecular Formula | C33H40O20 | [1] |
| Appearance | - | - |
| Solubility | Soluble in DMSO and methanol | [2] |
Biological Activity
Research has primarily focused on the anti-inflammatory and antioxidant properties of this compound.
Anti-inflammatory Activity
This compound has demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. It inhibits both COX-1 and COX-2 isoforms.[1]
| Biological Target | IC50 (µM) of this compound | IC50 (µM) of Indomethacin (Control) | Reference |
| Ovine COX-1 | 33.37 | 12.90 | [1] |
| Ovine COX-2 | 46.16 | 38.32 | [1] |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated by its ability to scavenge free radicals.
| Assay | IC50 (µM) of this compound | Reference |
| DPPH Radical Scavenging | Not explicitly provided, but activity confirmed. | [1][2] |
Note: While one source confirms DPPH radical scavenging activity, it does not provide a specific IC50 value for this compound. However, the related compound Plantanone D has shown significant DPPH and ABTS radical scavenging activity.[2]
Experimental Protocols
Isolation of this compound from Hosta plantaginea
The isolation of this compound is achieved through a multi-step chromatographic process from the dried flowers of Hosta plantaginea. The following is a general workflow based on the isolation of kaempferol, the aglycone of this compound, from the same plant, and may require optimization for this compound.
Workflow for Isolation and Purification:
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a novel flavonol glycoside isolated from the flowers of Hosta plantaginea.[1][2] As a member of the flavonoid family, it has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is essential for the quality control, pharmacokinetic studies, and standardization of this compound in research and drug development settings.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified water and organic solvent mobile phase. Quantification is performed by UV detection at a wavelength determined by the compound's UV absorption maxima.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., XBridge C18, 4.6 × 150 mm, 5 µm) is recommended for the analysis of flavonoids.[3]
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: Purified this compound.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) may be used for complex matrices. Syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).[4][5]
-
Standard Stock Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Plant Extracts:
-
Accurately weigh the powdered plant material.
-
Perform extraction using a suitable solvent (e.g., 80% methanol in water).[6]
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
For Biological Samples (e.g., Plasma):
-
Perform protein precipitation by adding three volumes of acetonitrile to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B (hold)30.1-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 270 nm and 350 nm (based on typical flavonoid spectra)[4] |
| Injection Volume | 10 µL[3] |
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Retention Time (RT) | ~15-20 min (dependent on final optimized method) |
| Linearity (r²) | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2%[7] |
| Accuracy (Recovery %) | 95 - 105%[7] |
Table 2: In Vitro Inhibitory Activity of this compound
| Biological Target | IC₅₀ (µM) |
| Ovine COX-1 | 33.37 |
| Ovine COX-2 | 46.16 |
| Data extracted from He et al., 2018.[1] |
Visualizations
Caption: Workflow for the extraction and HPLC analysis of this compound.
Caption: Inhibitory action of this compound on the COX signaling pathway.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. Adherence to this protocol is crucial for obtaining accurate and reproducible results in research and quality control settings. The provided method validation parameters serve as a benchmark for ensuring the performance of the analytical procedure. Further validation specific to the laboratory's equipment and sample matrices is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.ir [jmp.ir]
- 7. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]
Troubleshooting & Optimization
Plantanone B Extraction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction yield of Plantanone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a flavonoid glycoside, specifically a flavonol glycoside, with the molecular formula C33H40O20.[1] It is of significant interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2]
Q2: What is the primary natural source of this compound?
A2: this compound is isolated from the flowers of Hosta plantaginea (Lam.) Aschers.[1][3][4] This plant has a history of use in traditional Chinese medicine for treating inflammatory conditions.[1][3]
Q3: What are the known biological activities of this compound?
A3: Research has primarily focused on its anti-inflammatory and antioxidant properties.[1] this compound inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation, and it can scavenge free radicals.[1][2]
Summary of this compound Biological Activity
| Biological Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 | [1] |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 | [1] |
| DPPH Radical Scavenging | 169.8 ± 5.2 | - | - | [2] |
Troubleshooting Guide for this compound Extraction
This guide addresses common issues encountered during the extraction and purification of this compound.
Q4: My extraction yield of this compound is consistently low. What are the likely causes?
A4: Low yield is a common problem in natural product extraction. Several factors could be responsible:
-
Suboptimal Solvent Choice: this compound is a glycoside, making it relatively polar. The choice of solvent is critical. While ethanolic extracts are mentioned in the literature, the polarity may need to be fine-tuned.[4] Using a solvent that is too nonpolar (like pure hexane (B92381) or chloroform) will not efficiently extract the glycoside, while a solvent that is too polar (like pure water) may extract excessive amounts of other water-soluble compounds like sugars, complicating purification.[5]
-
Inefficient Extraction Technique: Standard maceration (soaking) may not be sufficient. Advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve efficiency by disrupting plant cell walls.[6][7]
-
Incorrect Particle Size: The plant material must be ground to a fine, consistent powder. If the particle size is too large, the solvent cannot effectively penetrate the plant tissue to extract the compound.
-
Degradation of the Compound: Flavonoids can be sensitive to high temperatures, prolonged extraction times, and light.[8][9] Excessive heat during solvent evaporation or extraction can degrade this compound.
-
Incomplete Purification: Yield loss can occur at each stage of the multi-step chromatographic purification process.[1] Optimizing each chromatography step is crucial to preserve the yield.
Comparison of Extraction Methods for Flavonoids
| Method | Principle | Advantages | Key Optimization Parameters |
| Maceration | Soaking plant material in a solvent over time.[7] | Simple, low cost, suitable for thermolabile compounds. | Solvent type, solid-to-liquid ratio, time, temperature, agitation.[8] |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent.[7] | Requires less solvent than maceration, exhaustive extraction. | Solvent type, cycle time, temperature. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls.[5][7] | Faster, higher yield, reduced solvent consumption. | Solvent type, temperature, time, ultrasonic power & frequency.[10] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material.[5][6] | Very fast, high efficiency, less solvent. | Solvent type, temperature, time, microwave power. |
Q5: How do I choose the optimal solvent for extraction?
A5: Start with the solvent system reported in the literature, which is typically an ethanol (B145695) or methanol-water mixture.[4][11] To optimize, you can systematically vary the solvent-to-water ratio (e.g., 70%, 80%, 90% ethanol) and analyze the crude extract for the relative amount of this compound using a method like HPLC.[5][8] Generally, a mixture of alcohol and water is effective for extracting flavonoid glycosides.[7]
Q6: My crude extract contains a high level of chlorophyll (B73375) and other impurities. How can I clean it up?
A6: High impurity levels, especially from pigments like chlorophyll, can interfere with subsequent purification steps. A common strategy is to perform a pre-extraction or "defatting" step. Before extracting with your main polar solvent (e.g., ethanol), wash the dried plant powder with a nonpolar solvent like n-hexane.[11] This will remove chlorophyll, waxes, and lipids without extracting the more polar this compound.
Q7: I am experiencing emulsion formation during liquid-liquid partitioning. How can I resolve this?
A7: Emulsion is the formation of a stable colloid at the interface of two immiscible liquids, which prevents clear separation. This is a frequent issue when partitioning plant extracts.[12]
-
Prevention is Key: Instead of shaking the separatory funnel vigorously, use a gentle swirling or inverting motion. This reduces the mechanical energy that creates emulsions.[12]
-
Breaking Emulsions: If an emulsion has formed, you can try adding a saturated salt solution (brine). This increases the ionic strength of the aqueous phase, which can help force the separation.[13] Alternatively, gentle heating or cooling of the separatory funnel can sometimes break an emulsion.[13]
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound from Hosta plantaginea
This protocol is a generalized workflow based on methodologies described for isolating flavonoids from Hosta plantaginea.[1][4]
-
Preparation of Plant Material:
-
Obtain dried flowers of Hosta plantaginea.
-
Grind the flowers into a fine, homogenous powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous ethanol (e.g., 10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in water.
-
Perform successive partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to fractionate the compounds. This compound, being a glycoside, is expected to concentrate in the more polar fractions (e.g., n-butanol).
-
-
Chromatographic Purification:
-
Subject the target fraction (e.g., n-butanol fraction) to column chromatography over a macroporous resin or silica (B1680970) gel.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the compound of interest.
-
-
Final Purification:
-
Perform further purification on the combined fractions using preparative HPLC or Sephadex LH-20 column chromatography to isolate pure this compound.
-
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical-Scavenging Assay
This protocol is used to evaluate the antioxidant activity of the extracted compound.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of your purified this compound extract and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations.
-
-
Reaction:
-
In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution (e.g., 100 µL) with an equal volume of your sample dilutions (100 µL).
-
Prepare a control well containing the DPPH solution and methanol (instead of the sample).
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or plate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting flowchart for diagnosing low extraction yield.
Caption: Presumed anti-inflammatory mechanism of this compound via COX inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plantanone D, a new rare methyl-flavonoid from the flowers of Hosta plantaginea with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of five extraction methods on total content, composition, and stability of flavonoids in jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Plantanone B in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low aqueous solubility of Plantanone B during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[1] It is recognized for its potential therapeutic properties, primarily its anti-inflammatory and antioxidant activities.[1][2]
Q2: Why is the low aqueous solubility of this compound a concern for in vitro assays?
The low aqueous solubility of this compound can lead to several experimental challenges:
-
Precipitation in aqueous buffer: The compound may fall out of solution, leading to inaccurate concentrations and unreliable assay results.
-
Reduced bioavailability in cell-based assays: Poor solubility can limit the amount of this compound that reaches its target within the cells, potentially underestimating its true potency.[2]
-
Inaccurate IC50 determination: Inconsistent solubility can cause variability in dose-response curves, making it difficult to obtain reproducible IC50 values.
Q3: What are the known targets and mechanisms of action for this compound?
This compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators of inflammation.[1] This inhibition interrupts the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins.[1] While not yet experimentally verified for this compound, related compounds suggest it may also modulate inflammatory signaling pathways such as NF-κB, MAPKs, and Akt.[1][3]
Troubleshooting Guide
Issue: this compound is precipitating in my aqueous assay buffer.
Solution 1: Use of Co-solvents
It is common to first dissolve this compound in a water-miscible organic solvent before preparing final dilutions in aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions due to its strong solubilizing power.[4]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For the assay, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced artifacts in the assay.
-
Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiment to account for any effects of the solvent itself.
-
Solution 2: Employ Surfactants
Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommended Surfactants: Tween® 80 or Pluronic® F-68 can be effective.[5]
-
Procedure:
-
Prepare the aqueous assay buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%).
-
Serially dilute the this compound stock solution (prepared in a minimal amount of organic solvent) into the surfactant-containing buffer.
-
Vortex briefly after each dilution to ensure proper mixing.
-
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][6]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Procedure:
-
Prepare a solution of HP-β-CD in your aqueous buffer.
-
Add this compound to the HP-β-CD solution and stir or sonicate until the compound is fully dissolved.
-
This method can often be used to prepare aqueous stock solutions directly.
-
Quantitative Data Summary
The inhibitory potency of this compound against ovine COX-1 and COX-2 enzymes has been quantified as follows:
| Biological Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |
Data extracted from He et al., 2018.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.[7]
Protocol 2: In Vitro COX Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 or COX-2 enzyme and arachidonic acid (substrate) in an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Incubation: In a 96-well plate, add the COX enzyme, this compound (at various concentrations, diluted from a stock solution), and a heme cofactor. Incubate for a short period at room temperature.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Stop Reaction: After a defined incubation period, add a stop solution (e.g., a solution of HCl) to terminate the reaction.
-
Quantify Prostaglandin (B15479496) Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for in vitro assays with this compound.
Caption: Presumed inhibitory signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. japer.in [japer.in]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Plantanone B experiments
Welcome to the technical support center for Plantanone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[1] It is recognized for its potential therapeutic properties, primarily its anti-inflammatory and antioxidant activities.[1] Research has also suggested potential anti-cancer properties.
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?
The anti-inflammatory action of this compound is attributed, at least in part, to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By inhibiting these enzymes, this compound can reduce the production of prostaglandins (B1171923), which are key mediators of inflammation. Additionally, it is suggested that this compound may modulate key inflammatory signaling pathways such as NF-κB, MAPKs, and Akt.[1]
Q3: What are the known antioxidant mechanisms of this compound?
This compound's antioxidant activity is thought to be multifaceted. It likely involves the direct scavenging of free radicals and potentially the modulation of cellular antioxidant pathways. While the precise mechanisms are still under investigation, it is hypothesized to involve the activation of the Nrf2/ARE pathway, similar to other flavonoids.
Troubleshooting Guide for Inconsistent Results
One of the most common challenges in preclinical research is the variability of experimental outcomes. This guide addresses potential sources of inconsistent results in this compound experiments.
Issue 1: High Variability in IC50 Values for COX Inhibition
Inconsistent IC50 values for COX-1 and COX-2 inhibition assays are a frequent issue.
| Potential Cause | Troubleshooting Recommendation |
| This compound Solubility | This compound, as a flavonoid glycoside, is presumed to have low aqueous solubility.[2] Ensure complete solubilization of this compound in an appropriate solvent (e.g., DMSO) before preparing final dilutions in aqueous assay buffers. Visually inspect for any precipitation. |
| This compound Stability | Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[3] Protect solutions from light. |
| Assay Conditions | Maintain consistent assay conditions, including buffer composition, pH, temperature, and incubation times. Variations in these parameters can significantly impact enzyme activity and inhibitor potency. |
| Substrate Concentration | The concentration of arachidonic acid can affect the apparent IC50 values of COX inhibitors. Use a consistent and well-validated substrate concentration across all experiments. |
| Enzyme Activity | Ensure the COX enzyme preparation is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored correctly. |
Issue 2: Inconsistent Results in DPPH Radical Scavenging Assays
The DPPH assay is sensitive to several factors that can lead to variability.
| Potential Cause | Troubleshooting Recommendation |
| DPPH Reagent Stability | The DPPH radical is light-sensitive. Always prepare fresh DPPH solutions and protect them from light during preparation and incubation. |
| Reaction Time | The reaction between this compound and DPPH may not be instantaneous. Standardize the incubation time for all experiments to ensure the reaction reaches a stable endpoint. |
| Solvent Effects | The choice of solvent can influence the antioxidant capacity of flavonoids. Use the same solvent for dissolving this compound and the DPPH reagent throughout your studies. |
| Concentration of this compound | Ensure accurate serial dilutions of this compound. Pipetting errors at this stage can lead to significant variations in the dose-response curve. |
Issue 3: Poor Cellular Uptake or Activity in Cell-Based Assays
Observing lower than expected activity in cellular assays can be due to several factors.
| Potential Cause | Troubleshooting Recommendation |
| Low Membrane Permeability | The large size and polarity of the glycoside moieties in this compound may limit its diffusion across cell membranes.[2] Consider using permeabilizing agents (with appropriate controls) or nanoparticle-based delivery systems to enhance cellular uptake. |
| Cell Line Integrity | Use cell lines from a reputable source and regularly check for mycoplasma contamination. Perform cell line authentication to ensure you are working with the correct cells. |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can respond differently to treatment. |
| Interaction with Serum Proteins | Components in the cell culture serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
Data Presentation
In Vitro Activity of this compound
| Biological Target | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Ovine COX-1 | Enzyme Inhibition | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | Enzyme Inhibition | 46.16 | Indomethacin | 38.32 |
| DPPH Radical | Scavenging | 169.8 ± 5.2 | - | - |
Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 227 |
| LNCaP | Prostate | 218 |
| CHEK-1 | Normal | 386 |
Experimental Protocols
1. COX (Ovine) Inhibitor Screening Assay
-
Enzyme Preparation : Prepare ovine COX-1 or COX-2 enzyme solution in Tris-HCl buffer.
-
Incubation : Pre-incubate the enzyme with various concentrations of this compound or vehicle control (DMSO) for 10 minutes at room temperature.
-
Reaction Initiation : Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination : Stop the reaction after 2 minutes by adding hydrochloric acid.
-
Quantification : Measure the production of prostaglandins using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value from the dose-response curve.
2. DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol.
-
Reaction Mixture : Mix various concentrations of this compound with the DPPH solution in a 96-well plate. Include a control with solvent only.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of radical scavenging activity and determine the IC50 value from the dose-response curve.
3. MTT Cell Viability Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Presumed Anti-Inflammatory Signaling Pathway of this compound
General Experimental Workflow for Cell-Based Assays
References
Technical Support Center: Optimizing HPLC Separation of Plantanone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Plantanone B from co-extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a flavonoid glycoside, specifically a flavonol glycoside.[1] It is isolated from the flowers of Hosta plantaginea, a plant used in traditional Chinese medicine.[1]
Q2: What are the common compounds that co-extract with this compound from Hosta plantaginea?
Extracts of Hosta plantaginea are complex mixtures containing numerous other compounds. These include a variety of other flavonoids (such as kaempferol, astragalin, and naringenin), phenylethanoid glycosides, phenylpropanoids, alkaloids, and benzoic acids.[2][3][4][5][6] Awareness of these co-extracts is critical for developing a selective HPLC method.
Q3: What is a typical starting point for an HPLC method for this compound analysis?
A common starting point for the analysis of flavonoids like this compound is reversed-phase HPLC.[7] A typical setup includes:
-
Column: A C18 column is widely used for flavonoid separation.[8]
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[7][8]
-
Detection: A UV detector set at a wavelength between 280 nm and 370 nm is often suitable for flavonoids.[8][9]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound with Other Compounds
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Mobile Phase Composition | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with substituting acetonitrile for methanol or vice-versa, as this can alter selectivity. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of flavonoids, thereby influencing their retention.[10][11] For acidic compounds, a lower pH (around 2.5-3.5) is generally recommended to ensure they are in their non-ionized form, which increases retention on a C18 column. |
| Suboptimal Column Temperature | Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency.[12][13] However, for structurally similar compounds, a lower temperature may enhance resolution.[12] It is advisable to test a range of temperatures (e.g., 25°C, 35°C, 45°C). |
| Inappropriate Column Chemistry | If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivities for aromatic compounds like flavonoids. |
Issue 2: Peak Tailing of the this compound Peak
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Column Silanols | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the interaction between the analyte and free silanol (B1196071) groups on the silica (B1680970) packing.[9] |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion, including tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. |
| Mismatched Sample Solvent | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing at the head of the column. |
Issue 3: Peak Fronting of the this compound Peak
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Overload | This is a common cause of peak fronting. Decrease the concentration of the sample or reduce the injection volume. |
| Sample Solvent Stronger than Mobile Phase | Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause the peak to front. |
| Low Column Temperature (in some cases) | While less common in reversed-phase HPLC, in some instances, increasing the column temperature can improve peak shape.[13] |
Issue 4: Fluctuating Retention Times for this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequately Buffered Mobile Phase | If the mobile phase pH is near the pKa of this compound or other sample components, small changes in pH can cause significant shifts in retention time.[11] Ensure the mobile phase is adequately buffered. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.[12] |
| HPLC System Leaks or Pump Issues | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound in Hosta plantaginea Extract
This protocol is a general guideline and may require optimization for specific instruments and extract compositions.
-
Sample Preparation:
-
Accurately weigh a known amount of dried, powdered Hosta plantaginea flower material.
-
Extract the material with 80% ethanol (B145695) via maceration or ultrasonication.[14]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Dissolve the dried extract in the initial HPLC mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[15]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A representative gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 280 nm or 365 nm.[8]
-
Injection Volume: 10 µL.
-
Representative Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Mobile Phase B | Analyte | Retention Time (min) | Resolution (Rs) | Peak Shape |
| Acetonitrile | This compound | 18.5 | 2.1 (vs. nearest peak) | Symmetrical |
| Methanol | This compound | 22.1 | 1.8 (vs. nearest peak) | Slight Tailing |
Note: This is illustrative data based on general chromatographic principles.
Table 2: Influence of Column Temperature on HPLC Parameters
| Temperature (°C) | Retention Time of this compound (min) | Resolution (Rs) | Backpressure (psi) |
| 25 | 20.3 | 2.3 | 1800 |
| 35 | 18.5 | 2.1 | 1500 |
| 45 | 17.1 | 1.9 | 1200 |
Note: This is illustrative data. Higher temperatures generally decrease retention time and backpressure.[12][13]
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-κB signaling pathway in LPS-stimulated RAW 264 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07623C [pubs.rsc.org]
- 4. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. researchgate.net [researchgate.net]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
How to prevent degradation of Plantanone B during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Plantanone B degradation during storage.
Troubleshooting Guide
Issue: I am observing a decrease in the activity or purity of my this compound sample over time. What could be the cause?
Answer: Degradation of this compound is the most likely cause. This can be influenced by several factors, including improper storage temperature, exposure to light, and the presence of oxygen. This compound is a flavonoid glycoside and, like many polyphenolic compounds, is susceptible to oxidation.
Issue: My this compound solution appears to have changed color. Is this an indication of degradation?
Answer: Yes, a change in the color of a this compound solution can indicate degradation. Flavonoids can undergo oxidative reactions that lead to the formation of colored byproducts. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC.
Issue: How can I confirm if my this compound has degraded?
Answer: To confirm degradation, you can perform a comparative analysis of your stored sample against a fresh or properly stored reference standard. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify any degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and at low temperatures. For long-term storage, -20°C or -80°C is recommended. For short-term storage, 4°C is suitable.[1][2]
What is the shelf life of this compound stock solutions?
When stored at -80°C, stock solutions of this compound are stable for up to 6 months.[2] If stored at -20°C, they should be used within 1 month.[2] It is crucial to store these solutions in tightly sealed containers to prevent solvent evaporation and exposure to moisture and light.[2]
What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound and other flavonoids are:
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation.[3][4][5]
-
Light: Exposure to light, particularly UV light, can induce photo-oxidation.[6][7]
-
Oxygen: As an antioxidant, this compound is susceptible to oxidation in the presence of oxygen.[8][9][10]
-
Humidity: Moisture can facilitate hydrolytic and oxidative reactions.[3][5]
How does the structure of this compound contribute to its instability?
This compound is a flavonoid, a class of compounds known for their antioxidant properties due to the presence of phenolic hydroxyl groups.[11][12] These groups can readily donate a hydrogen atom or an electron to scavenge free radicals, leading to the oxidation of the flavonoid molecule itself.[13][14]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Conditions | Expected Stability |
| Short-term | 4°C | Tightly sealed, protected from light | Up to 1 month |
| Long-term (Solid) | -20°C or -80°C | Tightly sealed, protected from light | Greater than 6 months |
| Long-term (Solution) | -80°C | Tightly sealed, protected from light | Up to 6 months[2] |
| Long-term (Solution) | -20°C | Tightly sealed, protected from light | Up to 1 month[2] |
Experimental Protocols
Protocol: Assessment of this compound Stability Under Different Storage Conditions
This protocol outlines a method to evaluate the stability of this compound over time under various storage conditions.
1. Materials:
- This compound (solid)
- HPLC-grade solvent for dissolution (e.g., methanol (B129727) or DMSO)
- Amber glass vials with screw caps
- Analytical balance
- HPLC system with a suitable column (e.g., C18)
- Controlled environment chambers or incubators set to desired temperatures and humidity levels
- Light source (for light exposure studies)
2. Procedure:
- Sample Preparation:
- Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration.
- Aliquot the stock solution into several amber glass vials.
- Storage Conditions:
- Divide the vials into different groups to be stored under various conditions (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure, -20°C in the dark).
- Time Points:
- Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- HPLC Analysis:
- At each time point, retrieve one vial from each storage condition.
- Allow the sample to equilibrate to room temperature.
- Inject an appropriate volume of the solution into the HPLC system.
- Analyze the sample to determine the concentration of this compound. The mobile phase and detection wavelength should be optimized for this compound.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: A simplified diagram illustrating the potential oxidative degradation pathway of this compound.
Caption: A workflow for the proper handling and storage of this compound to minimize degradation.
Caption: A logical decision tree for troubleshooting this compound degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Impact of post-harvest storage conditions on polyphenol composition and antioxidant activity in natural almonds [frontiersin.org]
- 4. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of post-harvest storage conditions on polyphenol composition and antioxidant activity in natural almonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressing Effect of Flavonoid Compounds on Lipids Photooxidation of Sheep Red Blood Cells and Oleic Acid Photooxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Plantanone D, a new rare methyl-flavonoid from the flowers of Hosta plantaginea with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adv-bio.com [adv-bio.com]
- 13. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Plantanone B Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Plantanone B in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
This compound is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[1] Like many flavonoids, it possesses antioxidant properties due to its chemical structure. This inherent reducing potential can cause it to directly react with reagents in certain colorimetric assays, leading to inaccurate results that are not representative of the biological activity being measured. Assays that rely on redox reactions are particularly susceptible to this interference.[2]
Q2: Which colorimetric assays are most likely to be affected by this compound?
Assays that are based on redox reactions or specific dye-binding mechanisms are prone to interference by this compound and other flavonoids. These include:
-
Tetrazolium-Based Cell Viability Assays (e.g., MTT, XTT, MTS): this compound's antioxidant properties can directly reduce the tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[2][3]
-
Copper-Reduction-Based Protein Assays (e.g., BCA, Lowry): Flavonoids can reduce Cu²⁺ to Cu¹⁺, a critical step in the color development of these assays. This results in an overestimation of the actual protein concentration.[2][4]
-
Bradford Protein Assay: While generally less susceptible to interference from reducing agents, polyphenolic compounds like this compound can still interfere with the binding of the Coomassie dye to proteins, potentially leading to inaccurate results.[2][5]
Q3: How can I determine if this compound is interfering with my specific assay?
The most direct method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells or protein present. If you observe a color change or signal, it is a clear indication of direct interference.[2] It is recommended to test a range of this compound concentrations that you plan to use in your experiments.
Q4: Are there alternative assays that are less susceptible to interference from this compound?
Yes, for cell viability, the Sulforhodamine B (SRB) assay is a reliable alternative. The SRB assay is a colorimetric method that measures cell density by staining total cellular protein and is not based on a redox reaction, thereby avoiding interference from reducing compounds like this compound.[2][6][7] For protein quantification, while the Bradford assay may be a better option than BCA or Lowry assays, it is crucial to run appropriate controls.
Q5: Can I correct for the interference caused by this compound?
For protein assays, one mitigation strategy is to precipitate the protein from your sample, which will separate it from the interfering this compound. The protein pellet can then be washed and resuspended in a suitable buffer for quantification. Another approach for the Bradford assay is to prepare protein standards in the same buffer as your samples, including the same concentration of this compound, to create a standard curve that accounts for the interference.[2]
Troubleshooting Guides
Interference in Tetrazolium-Based Viability Assays (MTT, XTT)
-
Problem: Falsely high cell viability readings in the presence of this compound.
-
Cause: Direct reduction of the tetrazolium salt by the antioxidant activity of this compound.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the tetrazolium reagent and measure the absorbance. A significant absorbance value in these wells confirms direct interference.
-
Wash Cells Before Adding Reagent: After treating cells with this compound for the desired duration, carefully aspirate the medium and wash the cells with phosphate-buffered saline (PBS) before adding fresh medium and the tetrazolium reagent. This can help remove residual this compound.[8]
-
Use an Alternative Assay: Switch to a non-redox-based assay like the Sulforhodamine B (SRB) assay for a more accurate assessment of cell viability.[2][6]
-
Interference in Copper-Reduction-Based Protein Assays (BCA, Lowry)
-
Problem: Overestimation of protein concentration in samples containing this compound.
-
Cause: Reduction of Cu²⁺ to Cu¹⁺ by this compound, mimicking the reaction of peptide bonds.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare samples containing your buffer and the concentrations of this compound used in your experiment, but without any protein. The absorbance from these samples represents the interference and can be subtracted from your experimental sample readings.
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from this compound before performing the assay.[4]
-
Use the Bradford Assay with Caution: The Bradford assay is generally less affected by reducing agents. However, it is still advisable to run a compound-only control.[2]
-
Quantitative Data on Flavonoid Interference
While specific quantitative data for this compound interference is not extensively available, the interference of the structurally similar flavonoid, quercetin, in the BCA protein assay has been documented and can serve as a reference.
| Protein Concentration (µg/mL) | Quercetin Concentration (µM) | Approximate Overestimation of Protein Concentration |
| 125 | 1 | ~150% |
| 500 | 1 | ~56% |
| 1000 | 1 | ~20% |
| 125 | 10 | ~390% |
| 500 | 10 | ~96% |
| 1000 | 10 | ~60% |
| Data adapted from Singh R, Lu R, Hu M. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Anal Biochem. 2020.[4] |
Experimental Protocols
Cell-Free Assay to Determine Compound Interference
-
Prepare a series of dilutions of this compound in the assay buffer or cell culture medium at the same concentrations you intend to use in your experiment.
-
Add these dilutions to the wells of a microplate.
-
Include a blank control containing only the assay buffer or medium.
-
Add the colorimetric assay reagent (e.g., MTT, BCA reagent) to all wells according to the standard protocol.
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength.
-
A significant, concentration-dependent increase in absorbance in the this compound-containing wells compared to the blank indicates direct interference.
Sulforhodamine B (SRB) Assay for Cell Viability
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period.
-
Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[1]
-
Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[1][9]
-
Allow the plates to air dry completely at room temperature.[2]
-
Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1][2]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2][9]
-
Allow the plates to air dry completely.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2][9]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at approximately 510-570 nm using a microplate reader.[2][7]
Visualizations
Experimental Workflow: Detecting and Mitigating Interference
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
Technical Support Center: Enhancing the Oral Bioavailability of Plantanone B
Welcome to the technical support center for Plantanone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the oral bioavailability of this and similar poorly soluble natural compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely reasons for this?
A1: Low oral bioavailability of natural compounds like this compound, which is likely a flavonoid or polyphenol, is often attributed to several factors. The primary reasons include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive pre-systemic metabolism (first-pass effect) in the gut and liver.[1][2][3][4] Additionally, the compound might be subject to efflux by transporters like P-glycoprotein in the intestinal wall, further reducing its absorption.[5]
Q2: What are the initial steps we should take to characterize the bioavailability problem of this compound?
A2: A systematic approach is crucial. We recommend the following initial assessments:
-
Physicochemical Characterization: Determine the aqueous solubility (at different pH values), lipophilicity (LogP), and solid-state properties (crystallinity) of this compound.
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to determine the compound's intestinal permeability and identify if it is a substrate for efflux pumps.[6][7]
-
Metabolic Stability Assays: Evaluate the stability of this compound in liver and intestinal microsomes to understand its susceptibility to first-pass metabolism.[8]
These initial studies will help you classify this compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate bioavailability enhancement strategy.
Q3: What are the most common formulation strategies to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and/or permeability.[1][9][10] The choice of strategy depends on the specific physicochemical properties of this compound. Common approaches include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[3][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[11][12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs) can improve solubility and lymphatic uptake.[13][14][15]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[9][11]
Troubleshooting Guides
Issue: this compound shows poor dissolution in simulated gastric and intestinal fluids.
-
Possible Cause: High crystallinity and low aqueous solubility.
-
Troubleshooting Steps:
-
Reduce Particle Size: Employ micronization or high-pressure homogenization to create a nanosuspension. This increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[9]
-
Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can convert the drug to an amorphous state, improving its solubility and dissolution.[12]
-
Utilize Surfactants: Incorporate a biocompatible surfactant in the formulation to improve the wettability of the drug powder.
-
Issue: In vitro Caco-2 assays show high efflux of this compound.
-
Possible Cause: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitors: Investigate the co-administration of this compound with known P-gp inhibitors (e.g., quercetin, piperine). However, this may have regulatory implications.
-
Nanoencapsulation: Formulating this compound into nanoparticles can sometimes bypass efflux pumps by altering the absorption pathway.[16]
-
Structural Modification (Prodrug Approach): Consider synthesizing a prodrug of this compound by masking the functional groups recognized by the efflux transporter.[1][2]
-
Data Presentation
Table 1: Comparison of Different Formulation Strategies for Enhancing Oral Bioavailability of a Hypothetical Poorly Soluble Compound.
| Formulation Strategy | Drug Loading (%) | Particle Size (nm) | Aqueous Solubility Increase (-fold) | In Vivo Bioavailability (AUC increase, -fold) |
| Unformulated Compound | N/A | >2000 | 1 | 1 |
| Nanosuspension | 15 | 250 ± 50 | 15 | 4.5 |
| Solid Dispersion (1:5 drug:polymer) | 20 | N/A | 50 | 8.2 |
| Solid Lipid Nanoparticles (SLNs) | 10 | 180 ± 30 | 35 | 12.5 |
| Nanoemulsion | 5 | 150 ± 20 | 80 | 18.0 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential interactions with efflux transporters.[7]
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add HBSS containing this compound (e.g., 10 µM) to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment.
-
Efflux Assessment (Basolateral to Apical): Repeat the experiment in the reverse direction, adding this compound to the basolateral side and sampling from the apical side.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This study is essential for determining the oral bioavailability of this compound formulations.[17][18][19][20]
-
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability of different this compound formulations.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old), divided into groups (n=5-6 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-2 mg/kg) in a suitable vehicle via the tail vein to determine the pharmacokinetic parameters after 100% bioavailability.[7]
-
Oral (PO) Groups: Administer a single oral gavage dose of the unformulated this compound and its various formulations (e.g., 10-50 mg/kg) to different groups.
-
-
Blood Sampling: Collect serial blood samples (e.g., via the tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration-time profiles for each group.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Visualizations
Caption: Workflow for enhancing the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. biotechfarm.co.il [biotechfarm.co.il]
- 18. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpc.com [ijrpc.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Plantanone B Quantification
Welcome to the technical support center for Plantanone B quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: this compound, a flavonoid glycoside, is typically quantified through methods that assess its biological activity or by direct analytical techniques. Common methods include in vitro enzyme assays to determine its inhibitory effects on COX-1 and COX-2, and antioxidant potential through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] For direct quantification in complex matrices like biological samples, liquid chromatography-mass spectrometry (LC-MS) is the method of choice due to its sensitivity and selectivity for flavonoid glycosides.[2][3] Spectrophotometric methods can also be employed, often for determining total flavonoid content.[4][5]
Q2: Why am I seeing poor recovery of this compound during sample extraction?
A2: Poor recovery of this compound can be attributed to several factors. As a flavonoid glycoside, its extraction efficiency is highly dependent on the choice of solvent, temperature, and extraction time.[6] The complex structure of this compound may lead to degradation if exposed to harsh conditions such as strong acids, bases, or high temperatures.[7] Furthermore, the interaction of the analyte with the sample matrix can lead to incomplete extraction. Optimization of the extraction protocol, including the use of appropriate solvents like methanol (B129727) or ethanol (B145695) mixtures and controlled temperature, is crucial.[6]
Q3: What could be causing inconsistent results in my LC-MS analysis of this compound?
A3: Inconsistent LC-MS results for this compound can often be traced back to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte, leading to either ion suppression or enhancement.[2][8] This can cause poor reproducibility and affect the accuracy of quantification.[2] Other potential causes include the instability of the compound during analysis, improper selection of an internal standard, or non-optimized chromatographic conditions.
Q4: How do I select an appropriate internal standard for this compound quantification?
A4: An ideal internal standard (IS) should be structurally and chemically similar to the analyte and should not be present in the sample. For this compound, a stable isotope-labeled analog would be the best choice to compensate for variations in sample preparation and instrument response.[9] If a labeled standard is unavailable, a structurally related flavonoid glycoside that is not present in the sample and has a similar chromatographic retention time and ionization efficiency can be used.
Q5: My spectrophotometric quantification of total flavonoids is showing high background absorbance. What is the likely cause?
A5: High background absorbance in spectrophotometric assays for flavonoids, such as the aluminum chloride method, can be due to interfering substances in the sample extract that also absorb at the analytical wavelength.[4][5] Phenolic acids and other compounds can contribute to the signal.[2] It is also possible that the reaction time for complex formation with the reagent has not been optimized, or that the concentration of the reagent itself is too high, leading to self-absorption.[4]
Quantitative Data Summary
The inhibitory activity of this compound against COX-1 and COX-2 enzymes is a key measure of its anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | 21.78 ± 0.20[10][11] |
| This compound | COX-2 | 44.01 ± 0.42[10][11] |
Note: A lower IC50 value indicates greater potency. The available literature did not provide specific IC50 values for the DPPH scavenging activity of this compound.[1][12]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the general steps to determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Utilize purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Reaction Buffer : Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Incubation : Pre-incubate the enzyme with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination : After a short incubation period (e.g., 2 minutes), terminate the reaction.
-
Quantification : The product of the reaction, prostaglandin (B15479496) (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis : Calculate the percentage of inhibition by comparing the PGE2 levels in the presence of this compound to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
DPPH Radical Scavenging Assay
This protocol describes the procedure to measure the direct radical scavenging capacity of this compound.
-
Reagent Preparation : Prepare a solution of DPPH in a suitable solvent like methanol.
-
Sample Preparation : Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Reaction Mixture : In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the different concentrations of this compound, the positive control, or the solvent (as a blank).
-
Incubation : Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance with this compound or the positive control. The IC50 value can be determined from a dose-response curve.[12]
Troubleshooting Guides
LC-MS Quantification Pitfalls
Problem: Poor peak shape or shifting retention times. Possible Causes & Solutions:
-
Column Degradation: The analytical column may be degraded. Solution: Replace the column.
-
Mobile Phase Issues: Inconsistent mobile phase composition or pH. Solution: Prepare fresh mobile phase and ensure proper mixing.
-
Sample Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase. Solution: Evaporate the sample and reconstitute in a solvent matching the initial mobile phase.
Problem: High signal suppression or enhancement (Matrix Effect). Possible Causes & Solutions:
-
Co-eluting Matrix Components: Endogenous compounds from the sample matrix are interfering with ionization. Solution: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction. Optimize chromatographic separation to resolve the analyte from interfering peaks.[2]
-
Inappropriate Ionization Source Settings: The settings on the mass spectrometer may not be optimal. Solution: Optimize source parameters such as temperature, gas flows, and voltages.
Spectrophotometric Quantification Pitfalls
Problem: Non-linear calibration curve. Possible Causes & Solutions:
-
Concentration Range Too Wide: The concentration of the standards may exceed the linear range of the assay. Solution: Narrow the concentration range of the calibration standards.
-
Reagent Limitation: The complexing reagent (e.g., AlCl3) may be the limiting factor at high analyte concentrations. Solution: Ensure the reagent is in excess for all standard concentrations.
Problem: Low sensitivity. Possible Causes & Solutions:
-
Incorrect Wavelength: The absorbance is not being measured at the wavelength of maximum absorbance (λmax) for the flavonoid-reagent complex. Solution: Scan the spectrum of the complex to determine the correct λmax.[13]
-
Suboptimal Reaction Conditions: The pH or reaction time may not be optimal for complex formation. Solution: Optimize the pH of the reaction mixture and the incubation time.[5]
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Plantanone B for In-Vitro Studies
Welcome to the technical support center for Plantanone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound for successful in-vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your research.
Introduction to this compound
This compound is a flavonoid glycoside with the molecular formula C₃₃H₄₀O₂₀.[1] It has demonstrated potential as an anti-inflammatory and antioxidant agent, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] However, like many flavonoid glycosides, its utility in in-vitro studies can be limited by low aqueous solubility and poor cell membrane permeability. This guide will provide you with the necessary information and protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my cell culture medium. What is the recommended solvent?
A1: this compound, as a flavonoid glycoside, is expected to have low aqueous solubility. For in-vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
-
Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for flavonoids. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Alternative: Ethanol (B145695) can also be used as a solvent.
-
Important Consideration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (medium with the same final concentration of the solvent) in all your experiments.
Q2: I am not observing the expected biological effects of this compound in my cell-based assays. Could this be due to poor cell permeability?
A2: Yes, this is a likely possibility. The large and polar glycoside moieties of this compound can hinder its ability to passively diffuse across the cell membrane. If the compound does not efficiently enter the cells, it cannot reach its intracellular targets to exert a biological effect. We recommend employing strategies to enhance its cell permeability, which are detailed in the Troubleshooting Guide below.
Q3: What are the known biological targets of this compound?
A3: this compound has been shown to be an inhibitor of both COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1] Research on the related compound, Plantanone C, suggests that this compound might also modulate key inflammatory signaling pathways such as NF-κB, MAPKs, and Akt, although this needs to be experimentally verified for this compound itself.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in in-vitro studies.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | Low aqueous solubility of this compound. | 1. Optimize Stock Solution: Ensure your stock solution in DMSO or ethanol is fully dissolved before diluting into the aqueous medium. 2. Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to reach the final desired concentration. 3. Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution to aid in dissolution. 4. Use a Solubilizing Agent: Consider using a delivery vehicle such as cyclodextrins to form an inclusion complex and increase aqueous solubility. See Protocol 1 for details. |
| Inconsistent or no biological activity observed. | Poor cell permeability of this compound. | 1. Increase Incubation Time: Extend the incubation time of the cells with this compound to allow for more time for cellular uptake. 2. Enhance Permeability with Delivery Systems: Utilize a delivery system to improve the transport of this compound across the cell membrane. Options include: - Cyclodextrins: (See Protocol 1 ) - Nanoparticles: (See Protocol 2 ) - Liposomes: (See Protocol 3 ) |
| Observed cytotoxicity at expected therapeutic concentrations. | Cytotoxicity of the delivery vehicle or solvent. | 1. Vehicle Control: Always include a vehicle-only control (e.g., medium with cyclodextrin, empty nanoparticles, or empty liposomes) to assess the baseline cytotoxicity of the delivery system. 2. Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically ≤ 0.1%). 3. Dose-Response Curve: Perform a dose-response experiment for both this compound and the delivery vehicle to determine the optimal non-toxic working concentrations. |
Quantitative Data Summary
Due to the limited published research on this compound, specific experimental data on its solubility and permeability are scarce. The following table provides estimated values based on its chemical class (flavonoid glycoside) and data from similar compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Comments |
| Aqueous Solubility | Very Low | Flavonoid glycosides are generally poorly soluble in water. |
| Solubility in DMSO | Likely >10 mg/mL | DMSO is a good solvent for most flavonoids. |
| Solubility in Ethanol | Likely >1 mg/mL | Ethanol is a moderately good solvent for many flavonoids. |
| Caco-2 Permeability (Papp) | < 1.0 x 10⁻⁶ cm/s | Kaempferol glycosides, similar to this compound, typically exhibit low permeability in Caco-2 cell models, suggesting poor intestinal absorption. |
Experimental Protocols
Protocol 1: Enhancing this compound Solubility and Permeability with Cyclodextrins
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility and cell permeability for in-vitro studies.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD for increased solubility)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method) or freeze-dryer (for lyophilization method)
Methodology: Kneading Method
-
Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 or 1:2 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can be dissolved in an aqueous solution for your in-vitro experiments.
Protocol 2: Preparation of this compound-Loaded Nanoparticles
Objective: To encapsulate this compound into polymeric nanoparticles to facilitate cellular uptake.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Methodology: Emulsion-Solvent Evaporation Method
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Continue to stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then resuspend them in the desired buffer or cell culture medium for your experiments.
Protocol 3: Formulation of this compound-Loaded Liposomes
Objective: To incorporate this compound into liposomes for enhanced delivery into cells.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (optional, for size control)
Methodology: Thin-Film Hydration Method
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and gently agitating. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform liposomes (optional), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be used for in-vitro experiments.
Visualizations
Signaling Pathways
The following diagram illustrates the potential signaling pathways affected by this compound, based on its known inhibition of COX enzymes and the reported effects of the related flavonoid, Plantanone C.
References
Dealing with batch-to-batch variability of Plantanone B extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Plantanone B extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[1] It is recognized for its anti-inflammatory and antioxidant properties. The anti-inflammatory effects are attributed, at least in part, to its ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[1]
Q2: What causes batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts like those containing this compound is a common issue stemming from several factors:
-
Genetic and Phenotypic Variations: Differences between Hosta plantaginea cultivars or subspecies can lead to varied phytochemical profiles.
-
Environmental and Growth Conditions: The geographical location, climate, soil composition, and cultivation practices significantly impact the production of secondary metabolites like this compound.
-
Harvesting Time: The concentration of flavonoids in plants can change with the seasons and the developmental stage of the plant. For instance, the composition of cuticular waxes on Hosta leaves shows seasonal variation, with the highest quantity just after full leaf expansion in spring.[2]
-
Post-Harvest Processing: Drying methods, storage conditions, and transportation can all lead to degradation or alteration of the chemical constituents.
-
Extraction Method: The choice of solvent, temperature, and duration of extraction can greatly influence the yield and composition of the final extract.[3][4]
Q3: How can I assess the quality and consistency of my this compound extract?
A3: A multi-step quality control process is recommended. The most common and effective method for identifying and quantifying this compound is High-Performance Liquid Chromatography (HPLC). Establishing a standardized HPLC protocol allows for the creation of a chemical "fingerprint" of your extract. This fingerprint can be compared across different batches to assess consistency. Key parameters to monitor are the retention time and the peak area of this compound and other major flavonoid constituents.
Q4: My current batch of this compound extract shows lower anti-inflammatory activity than previous batches. What should I do?
A4: This is a classic example of batch-to-batch variability. First, you should quantify the concentration of this compound in the new batch using a validated HPLC method to confirm if the active compound's concentration is indeed lower. If so, you may need to adjust the concentration of the extract used in your experiments to normalize the dose of this compound. It is also advisable to perform a full phytochemical profile to see if other synergistic or antagonistic compounds have changed in concentration.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Extract Batches
| Possible Cause | Recommended Solution |
| Different Concentrations of this compound | Quantify the concentration of this compound in each batch using a validated HPLC method. Normalize the experimental treatment concentrations based on the actual this compound content. |
| Variation in Other Bioactive Compounds | Perform a comprehensive phytochemical analysis (e.g., HPLC-MS, GC-MS) to create a chemical fingerprint of each batch. This can help identify significant variations in other compounds that might contribute to the overall biological effect. |
| Presence of Contaminants | Test for common contaminants such as heavy metals, pesticides, and microbial contamination that could interfere with your experiments. |
Issue 2: Poor Solubility of the Extract in Cell Culture Media
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility of Flavonoid Glycosides | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1% v/v). |
| Precipitation Upon Dilution | After diluting the stock solution in your aqueous media, vortex thoroughly and visually inspect for any precipitate. If precipitation occurs, consider a gentle warming or sonication step to aid dissolution. Performing a serial dilution may also help. |
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Presence of Toxic Contaminants | Ensure each batch of the extract is tested for purity and the absence of contaminants like heavy metals or pesticide residues. |
| High Concentration of the Organic Solvent | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for the extract treatment to ensure the observed toxicity is not due to the solvent itself. |
| Batch-Specific Cytotoxic Compounds | The concentration of other, potentially cytotoxic, compounds in the extract may vary between batches. It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT, LDH) for each new batch to determine the non-toxic working concentration range. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Compounds from Hosta plantaginea
| Compound | Biological Target | IC₅₀ (µM) | Reference |
| This compound | Ovine COX-1 | 33.37 | [1] |
| Ovine COX-2 | 46.16 | [1] | |
| Hostaflavanone A | COX-1 | >50 | [5] |
| COX-2 | >50 | [5] | |
| Compound 1 (from ref[1]) | NO Production | 19.88 | [1] |
| Compound 3 (from ref[1]) | NO Production | 19.03 | [1] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates greater potency.
Experimental Protocols
Protocol 1: Total Flavonoid Extraction from Hosta plantaginea Flowers
This protocol is a generalized procedure based on published methods.[1][3][4]
-
Preparation of Plant Material: Air-dry the flowers of Hosta plantaginea and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% ethanol (B145695) at a liquid-to-solid ratio of 30 mL/g.
-
Perform the extraction at 90°C for 30 minutes.[3]
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
-
Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous residue to obtain the crude flavonoid extract.
-
Storage: Store the dried extract at -20°C in a desiccated environment.
Protocol 2: Quantification of this compound using HPLC
This is a representative HPLC method for flavonoid analysis.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Accurately weigh the dried this compound extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength suitable for flavonoids, typically around 280 nm or 340 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways modulated by this compound and a general workflow for quality control.
Caption: A generalized workflow for ensuring the quality and consistency of this compound extracts.
Caption: Inhibition of the NF-κB signaling pathway by this compound extract.
Caption: Modulation of the MAPK signaling cascades by this compound extract.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound extract.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction optimization and constituent analysis of total flavonoid from Hosta plantaginea (Lam.) Aschers flowers and its ameliorative effect on chronic prostatitis via inhibition of multiple inflammatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Constituents from the Flower of Hosta plantaginea with Cyclooxygenases Inhibition and Antioxidant Activities and Their Chemotaxonomic Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Plantanone B
Welcome to the technical support center for the chromatographic analysis of Plantanone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high-resolution separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A typical starting method for the analysis of this compound, a kaempferol (B1673270) 3-O-rhamnosylgentiobioside, involves reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Given its flavonoid glycoside structure, a C18 column is a suitable initial choice.[2][3] A gradient elution is recommended to effectively separate this compound from other components in a complex sample like a plant extract.[4][5][6]
Here is a recommended starting protocol:
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm and 350 nm |
| Injection Volume | 10 µL |
Q2: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue in the chromatography of flavonoid glycosides and can be caused by several factors. The primary reason is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[5]
Here is a troubleshooting guide for peak tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.[5][6] |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion.[5] |
| Column Contamination | Flush the column with a strong solvent, such as isopropanol, to remove strongly retained impurities. If tailing persists, the column may need replacement. A guard column can help protect the analytical column from contaminants. |
| Extra-column Dead Volume | Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause band broadening and tailing. |
Troubleshooting Guides
Guide 1: Improving Poor Resolution and Co-elution
Problem: this compound is co-eluting with another peak, resulting in poor resolution.
Workflow for Improving Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[5] Try decreasing the rate of increase of the organic solvent (Mobile Phase B) in your gradient program.
-
Modify Mobile Phase Composition:
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust pH: The addition of a small amount of acid to the mobile phase not only helps with peak shape but can also influence the retention times of ionizable compounds, potentially improving resolution.[6]
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity for flavonoids compared to a standard C18 column.[5]
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[7]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[7] However, be mindful of the thermal stability of this compound.
-
Guide 2: Addressing Low Sensitivity or Small Peak Area
Problem: The peak for this compound is very small, leading to poor sensitivity and inaccurate quantification.
Workflow for Improving Sensitivity:
Caption: Troubleshooting workflow for low sensitivity.
Detailed Steps:
-
Increase Sample Concentration: If possible, prepare a more concentrated sample for injection. Be cautious of column overload, which can lead to peak distortion.
-
Optimize Detection Wavelength: Flavonoids typically have two major absorption maxima. For kaempferol glycosides like this compound, these are generally around 265 nm and 350 nm. Ensure your detector is set to the wavelength of maximum absorbance for this compound to achieve the best signal.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to clean up your sample and concentrate this compound. A C18 SPE cartridge can be effective for enriching flavonoids from a crude extract.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to remove particulates that could clog the column and interfere with the analysis.[3]
-
-
Consider a More Sensitive Detector: If you are working with very low concentrations of this compound, a UV detector may not be sensitive enough. Consider using a mass spectrometer (LC-MS) for improved sensitivity and selectivity.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonciate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection:
-
Inject 10 µL of the filtered extract into the HPLC system.
-
Protocol 2: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with the following solvents at a flow rate of 1 mL/min for 30 minutes each, in the order listed:
-
Water
-
Isopropanol
-
Hexane
-
Isopropanol
-
Water
-
-
Equilibrate the column with your initial mobile phase conditions for at least 30 minutes before the next injection.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Analysis of Plantanone B by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Plantanone B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds from the plant sample.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[3]
Q2: I am observing poor signal intensity and reproducibility for this compound. Could this be due to matrix effects?
A2: Yes, poor signal intensity and lack of reproducibility are common symptoms of matrix effects, specifically ion suppression.[2][4] Co-eluting matrix components can compete with this compound for ionization, reducing its signal intensity.[1] The variability in the composition of these interfering compounds across different samples can lead to inconsistent results.[2] To confirm this, a post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.[3][5]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects.[6][7][8][9] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.[9]
Q4: I do not have a stable isotope-labeled internal standard for this compound. What are my alternatives?
A4: When a SIL-IS is unavailable, several other strategies can be employed:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[1] This helps to mimic the matrix effects seen in the actual samples.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts.[3][7] A calibration curve is generated for each sample, which can be used to determine the initial concentration.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][5] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[3][5]
-
Improved Sample Preparation: Employing more rigorous sample cleanup techniques can physically remove a significant portion of the interfering matrix components.[1][3][10]
Troubleshooting Guide
Problem: Significant ion suppression is observed during the elution of this compound.
Solution 1: Optimize Sample Preparation
Effective sample preparation is crucial for removing matrix components before LC-MS analysis.[1] For plant-derived samples, phospholipids, phenols, and pigments are common sources of interference.[11] Below is a comparison of common sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[10] | Simple, fast, and inexpensive. | Non-selective; may not remove other interfering substances like phospholipids, leading to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquids to separate it from matrix components.[10] | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery, especially for polar compounds.[12] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix interferences are washed away.[1][10] | Highly selective, provides very clean extracts, and can concentrate the analyte.[12] | More expensive and requires method development to select the appropriate sorbent and solvents. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline for developing an SPE method for this compound from a plant extract. Optimization will be required based on the specific properties of this compound and the plant matrix.
-
Sorbent Selection: For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, polymeric) is a good starting point.[12]
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727) followed by 1-2 cartridge volumes of water.
-
Loading: Load the pre-treated plant extract (e.g., diluted in a low-organic solvent) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute this compound with a small volume of a strong solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Solution 2: Optimize Chromatographic Conditions
Chromatographic separation can be optimized to resolve this compound from co-eluting matrix components.[1]
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and interfering peaks. A shallower gradient can improve resolution.
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds like this compound.
-
Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.
Problem: Inconsistent quantification across different sample batches.
Solution: Implement Matrix-Matched Calibration
Variations in matrix composition between different batches of plant material can lead to inconsistent matrix effects. Preparing calibration standards in a representative blank matrix can help compensate for these variations.[1]
Experimental Protocol: Preparation of a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Source a batch of the plant material that is known to be free of this compound.
-
Extract Blank Matrix: Process the blank matrix using the same extraction procedure as for the samples.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., methanol).
-
Spike Blank Extract: Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the this compound stock solution.
-
Analyze and Construct Curve: Analyze the matrix-matched calibrators by LC-MS and construct a calibration curve by plotting the peak area against the concentration.
Visual Guides
Caption: Workflow for identifying and minimizing matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Plantanone B Formulation Strategies for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating Plantanone B for in-vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for in-vivo studies challenging?
A1: this compound is a novel flavonoid glycoside, specifically a kaempferol (B1673270) 3-O-rhamnosylgentiobioside, isolated from the flowers of Hosta plantaginea.[1] Its primary challenge for in-vivo studies stems from its physicochemical properties. As a flavonoid glycoside, it is expected to have low aqueous solubility and potentially poor membrane permeability, which can lead to low and variable oral bioavailability.[2] This makes it difficult to achieve therapeutic concentrations in animal models and obtain reliable experimental results.
Q2: What are the known biological activities of this compound?
A2: In-vitro studies have shown that this compound possesses both anti-inflammatory and antioxidant properties. It demonstrates significant inhibitory activity against cyclooxygenase-1 (COX-1) and moderate activity against cyclooxygenase-2 (COX-2).[3][4] Its antioxidant potential has been confirmed through its ability to scavenge free radicals, such as in the DPPH assay.[3][4]
Q3: What are the key physicochemical properties of this compound that researchers should be aware of?
A3: The key properties of this compound are summarized in the table below. Due to limited publicly available data, some information for the aglycone, kaempferol, is provided as a proxy.
| Property | Value/Description | Reference |
| Chemical Name | Kaempferol 3-O-rhamnosylgentiobioside | [1] |
| Molecular Formula | C₃₃H₄₀O₂₀ | [4] |
| Molecular Weight | 756.66 g/mol | |
| Appearance | Expected to be a solid | |
| Solubility | DMSO: 7.6 mg/mL (with ultrasonic and warming) | [3] |
| Water: Poorly soluble (expected for flavonoid glycosides) | [5] | |
| Ethanol: Glycosides are generally soluble in alcohol | [5] | |
| Aglycone (Kaempferol) Solubility | Hot Ethanol: Soluble | [6] |
| Diethyl Ether: Soluble | [6] | |
| Water: Slightly soluble | [6] |
Troubleshooting Guide for In-Vivo Formulation
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
-
Potential Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract.
-
Troubleshooting Steps & Recommended Actions:
-
Characterize Solubility: Determine the solubility of your this compound sample in various pharmaceutically relevant solvents and biorelevant media (e.g., FaSSIF, FeSSIF) to understand its dissolution limitations.
-
Particle Size Reduction: Poor dissolution can be addressed by increasing the surface area of the compound.
-
Action: Formulate this compound as a nanosuspension . This involves reducing the particle size to the nanometer range, which can significantly enhance the dissolution velocity.[2]
-
-
Enhance Solubilization: Presenting the compound in a pre-dissolved state can improve absorption.
-
Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) . This lipid-based formulation forms a fine emulsion in the GI tract, keeping this compound solubilized.[2]
-
-
Improve Wettability: Poor wettability of the powder can also limit dissolution.
-
Action: Consider co-milling with hydrophilic excipients or using surfactants in the formulation.
-
-
Issue 2: Poor absorption despite adequate dissolution.
-
Potential Cause: Low intestinal permeability or significant first-pass metabolism.
-
Troubleshooting Steps & Recommended Actions:
-
Assess Permeability: Conduct an in-vitro Caco-2 permeability assay to determine the apparent permeability (Papp) of this compound.
-
Action: If permeability is low, consider co-administration with a permeation enhancer, though this should be done with caution and requires thorough toxicity evaluation.
-
-
Investigate Efflux: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen.
-
Action: Perform Caco-2 assays with known P-gp inhibitors to assess if efflux is a limiting factor.
-
-
Address First-Pass Metabolism: this compound may be metabolized in the intestine and liver before reaching systemic circulation.
-
Action: Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., UGTs), if known and ethically permissible. For initial efficacy studies, an alternative route of administration like intravenous (IV) injection can bypass first-pass metabolism.[2]
-
-
Issue 3: Inconsistent results between different batches of the formulation.
-
Potential Cause: Formulation instability or variability in preparation and administration.
-
Troubleshooting Steps & Recommended Actions:
-
Evaluate Formulation Stability: Assess the physical and chemical stability of your formulation over time and under various storage conditions.
-
Action for Nanosuspensions: Regularly monitor particle size for any signs of aggregation or crystal growth.
-
Action for SEDDS: Check for any phase separation or drug precipitation.
-
-
Standardize Dosing Technique: Ensure accurate and consistent dose administration.
-
Action: Provide thorough training on oral gavage techniques and use calibrated dosing equipment.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization (HPH)
This protocol is adapted from methods used for the related flavonoid, kaempferol.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in purified water.
-
Stir the mixture on a magnetic stirrer at high speed for approximately 30 minutes to ensure uniform wetting of the drug particles.
-
Process the pre-suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized. A starting point could be 1500 bar for 20 cycles.
-
Collect the resulting nanosuspension and characterize it for particle size, polydispersity index (PDI), and zeta potential.
Workflow for Nanosuspension Preparation and Characterization
Caption: Workflow for this compound nanosuspension formulation.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This is a general protocol; specific components and ratios should be optimized based on solubility studies.
Materials:
-
This compound
-
Oil (e.g., Labrafac PG, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct Ternary Phase Diagram: To identify the self-emulsifying regions, prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios. Titrate these mixtures with water and observe the formation of emulsions.
-
Prepare the SEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on the optimized ratios from the phase diagram. b. Heat the mixture in a water bath to 40-50°C to ensure homogeneity. c. Add the required amount of this compound to the mixture and vortex until it is completely dissolved.
-
Characterization: a. Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a uniform emulsion. b. Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and PDI using a particle size analyzer.
Protocol 3: In-Vitro Caco-2 Permeability Assay
This assay helps to predict the intestinal absorption of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution in HBSS (with a low percentage of DMSO if necessary)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect the remaining solution from the apical compartment.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
Signaling Pathways
Based on studies of its aglycone, kaempferol, and other related flavonoid glycosides, this compound is presumed to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
Presumed Anti-inflammatory Signaling Pathway of this compound
This compound is known to inhibit COX enzymes, which are central to the inflammatory cascade. Furthermore, related compounds have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.
References
Validation & Comparative
Plantanone B vs. Celecoxib: A Comparative Guide to COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cyclooxygenase-2 (COX-2) selectivity of Plantanone B, a naturally occurring flavonoid, and celecoxib (B62257), a well-established non-steroidal anti-inflammatory drug (NSAID). The following sections present quantitative data on their inhibitory activities, a description of the experimental protocols used for these assessments, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and celecoxib against COX-1 and COX-2 enzymes are summarized in the table below. This data highlights the distinct selectivity profiles of the two compounds. A lower half-maximal inhibitory concentration (IC50) value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 21.78 ± 0.20[1] | 44.01 ± 0.42[1] | 0.49[1] |
| Celecoxib | 15[1] | 0.04[1] | >375[1] |
Key Observations:
-
This compound demonstrates a stronger inhibitory effect on COX-1 than on COX-2, with a selectivity index of 0.49.[1] This indicates that this compound is a non-selective COX inhibitor with a slight preference for COX-1.[1]
-
Celecoxib is a highly potent and selective COX-2 inhibitor.[2][3][4] Its IC50 value for COX-2 is significantly lower than for COX-1, resulting in a very high selectivity index.[1] While the exact selectivity ratio can vary between studies, all data confirms its strong preference for COX-2.[1]
Cyclooxygenase (COX) Inhibition Pathway
The following diagram illustrates the mechanism of action for both this compound and celecoxib within the cyclooxygenase pathway. Both compounds aim to reduce the production of pro-inflammatory prostaglandins (B1171923) by inhibiting COX enzymes.
Caption: Inhibition of the COX pathway by this compound and Celecoxib.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound and celecoxib against COX-1 and COX-2 is typically conducted using established in vitro enzyme assays. The following is a generalized protocol representative of the methodologies employed in such studies.
Objective: To determine the IC50 values of test compounds against ovine or human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer at their optimal concentrations. Prepare serial dilutions of the test compounds.
-
Enzyme Inhibition: Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Compound Incubation: Add the various concentrations of the test compounds to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a set incubation time, the reaction is terminated. The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The diagram below outlines a general workflow for screening compounds for COX inhibitory activity.
Caption: General experimental workflow for determining COX inhibitory activity.
Conclusion
The available data clearly indicates that this compound and celecoxib possess fundamentally different COX inhibition profiles. While celecoxib is a well-characterized, potent, and highly selective COX-2 inhibitor, developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs, this compound acts as a non-selective COX inhibitor with a slight preference for COX-1.[1] This distinction is critical for researchers investigating novel anti-inflammatory agents and for drug development professionals when considering the therapeutic potential and possible side-effect profiles of these compounds. Further in vivo studies are necessary to fully elucidate the pharmacological effects of this compound.
References
A Comparative Guide to the Anti-inflammatory Potency of Plantanone B and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), and the novel compound, Plantanone B. While indomethacin is a thoroughly characterized compound with extensive clinical data, information on this compound is currently limited, with this guide drawing upon available in vivo protocols and the general mechanistic understanding of related flavonoid compounds.
Executive Summary
Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor, effectively reducing the synthesis of prostaglandins, which are key mediators of inflammation.[1][2][3][4] Its mechanism of action is well-documented, involving the inhibition of both COX-1 and COX-2 enzymes.[1][2][3] In contrast, this compound is a compound with putative anti-inflammatory properties.[1] Based on its likely classification as a flavonoid, its anti-inflammatory effects are hypothesized to involve the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[5][6][7]
Direct comparative experimental data between this compound and indomethacin is not yet available in peer-reviewed literature. This guide, therefore, presents the established data for indomethacin and outlines the proposed experimental framework and potential mechanisms for this compound to facilitate future research and direct comparison.
Quantitative Data on Anti-inflammatory Potency
The following table summarizes the known anti-inflammatory potency of indomethacin and provides a template for the data that needs to be generated for this compound.
| Parameter | Indomethacin | This compound | Reference Compound |
| In Vivo Efficacy | |||
| Carrageenan-Induced Paw Edema (% inhibition) | ~50-70% at 5-10 mg/kg | Data not available | Indomethacin (10 mg/kg) |
| TPA-Induced Ear Edema (% inhibition) | 91.00 ± 0.46%[3] | Data not available | Indomethacin |
| In Vitro Efficacy (IC50 values) | |||
| COX-1 Inhibition | ~0.009 µM (SC-560, a selective COX-1 inhibitor, for reference)[8] | Data not available | Indomethacin |
| COX-2 Inhibition | ~6.3 µM (SC-560, a selective COX-1 inhibitor, for reference)[8] | Data not available | Celecoxib |
| Nitric Oxide (NO) Production Inhibition | Data varies with cell type and stimulus | Data not available | L-NAME |
| TNF-α Inhibition | Concentration-dependent inhibition | Data not available | Dexamethasone |
| IL-6 Inhibition | Concentration-dependent inhibition | Data not available | Dexamethasone |
| IL-1β Inhibition | Concentration-dependent inhibition | Data not available | Dexamethasone |
Mechanisms of Anti-inflammatory Action
Indomethacin: A Non-selective COX Inhibitor
Indomethacin exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While the inhibition of COX-2 is largely responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[1] Beyond COX inhibition, indomethacin has also been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-1β.[5]
This compound: Putative Modulation of Inflammatory Pathways
As a flavonoid, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key intracellular signaling pathways, namely the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[6][7] Flavonoids have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][9]
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate standardized comparisons of this compound and indomethacin.
In Vivo Anti-inflammatory Models
1. Carrageenan-Induced Paw Edema in Rats [1]
This model is a standard for assessing acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Administer test compounds or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculate the percentage inhibition of edema.
-
2. TPA-Induced Ear Edema in Mice [3]
This model is used to evaluate topical anti-inflammatory activity.
-
Animals: Swiss albino mice (20-25 g).
-
Groups:
-
Group I: Vehicle control
-
Group II: TPA control
-
Group III: Indomethacin (1 mg/ear) + TPA
-
Group IV-VI: this compound (e.g., 0.5, 1, 2 mg/ear) + TPA
-
-
Procedure:
-
Apply test compounds or vehicle topically to the right ear 30 minutes before TPA.
-
Apply 20 µL of TPA solution (2.5 µ g/ear ) to the right ear.
-
After 4 hours, sacrifice the mice and take a 6 mm punch biopsy from both ears.
-
Weigh the biopsies to determine the edema weight.
-
Calculate the percentage inhibition of edema.
-
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the inhibition of the pro-inflammatory mediator, nitric oxide.
-
Cells: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or indomethacin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Calculate the percentage inhibition of NO production.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement
This assay quantifies the inhibition of key pro-inflammatory cytokines.
-
Cells: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Seed cells and pre-treat with test compounds as described for the NO assay.
-
Stimulate cells with LPS (1 µg/mL) for an appropriate time (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Calculate the percentage inhibition of cytokine production.
-
Conclusion and Future Directions
Indomethacin remains a benchmark for potent anti-inflammatory activity, primarily through its well-established inhibition of COX enzymes. While direct comparative data is lacking, the putative flavonoid this compound presents an interesting candidate for investigation, with a potential mechanism of action centered on the modulation of key inflammatory signaling pathways.
To rigorously assess the anti-inflammatory potency of this compound relative to indomethacin, it is imperative that the experimental protocols outlined in this guide are performed. Future research should focus on generating robust in vitro and in vivo data for this compound, including IC50 values for the inhibition of inflammatory mediators and efficacy in established animal models of inflammation. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial in determining its therapeutic potential and its advantages, if any, over existing anti-inflammatory agents like indomethacin.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and Clinical Effect of Platonin, a Cyanine Photosensitizing Dye: Potential Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyporusterone B Alleviates Inflammatory Injury via Suppression of Pro-Inflammatory Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B: A Comparative Guide to a Novel Natural COX Inhibitor
In the ongoing search for novel anti-inflammatory agents from natural sources, Plantanone B, a flavonoid glycoside from the flowers of Hosta plantaginea, has emerged as a compound of interest for its interaction with cyclooxygenase (COX) enzymes.[1][2] This guide provides a detailed comparison between this compound and other well-characterized natural COX inhibitors, offering researchers and drug development professionals a data-driven perspective on its potential. The comparison is supported by quantitative inhibitory data, detailed experimental protocols, and visualizations of the key biological pathways.
Quantitative Comparison of Inhibitory Activity
The efficacy and selectivity of COX inhibitors are primarily determined by their half-maximal inhibitory concentration (IC50) values against the two key isoforms: COX-1 and COX-2. COX-1 is a constitutive enzyme responsible for physiological functions, such as protecting the stomach lining, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
The table below summarizes the in vitro IC50 values for this compound and other prominent natural COX inhibitors. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is provided to quantify the isoform preference of each compound. An SI value significantly greater than 1 indicates COX-2 selectivity, while a value less than 1 indicates COX-1 selectivity.
| Compound | Natural Source | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Key Observations |
| This compound | Hosta plantaginea (flowers) | 21.78 ± 0.20 | 44.01 ± 0.42 | 0.49 | Non-selective inhibitor with a slight preference for COX-1.[4] |
| Resveratrol | Grapes, Berries | 0.86 ± 0.7 | 3.06 ± 2 | ~0.28 | Generally considered non-selective; some studies report it as a potent, peroxidase-mediated inactivator of COX-1 only.[2][5] |
| Curcumin (B1669340) | Curcuma longa (Turmeric) | ~15-20 (approx.) | ~15-20 (approx.) | ~1 | Primarily suppresses COX-2 expression rather than direct enzymatic inhibition.[6][7] Direct inhibition is weak and non-selective. |
| EGCG | Camellia sinensis (Green Tea) | >30 (moderate) | >30 (weak/none) | - | Weakly inhibits COX-1; primary mechanism is inhibition of downstream mPGES-1, not direct COX-2 inhibition.[8] |
| Cryptotanshinone | Salvia miltiorrhiza | >100 (inactive) | 22 | >4.5 | Selective COX-2 inhibitor.[2] |
| Acetyl-11-keto-β-boswellic acid | Boswellia species | ~10-15 | ≥73 | <0.2 | Selective COX-1 inhibitor.[2] |
Key Insights: The data reveals that this compound is a moderate, non-selective COX inhibitor, distinguishing it from highly selective natural compounds.[3][4] While compounds like Cryptotanshinone show clear selectivity for the anti-inflammatory target COX-2, this compound's profile is more aligned with traditional NSAIDs, inhibiting both isoforms with a slight preference for COX-1.[2][4] This contrasts with other popular phytochemicals like Curcumin and EGCG, which exert their anti-inflammatory effects primarily through modulating gene expression or targeting downstream enzymes in the prostaglandin (B15479496) synthesis pathway, rather than through direct, potent inhibition of the COX enzymes themselves.[6][7][8]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to generate the data above, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol is a peroxidase-mediated inactivator of COX-1 but not COX-2: a mechanistic approach to the design of COX-1 selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green tea epigallocatechin-3-gallate inhibits microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Plantanone B and its Analogs: A Comparative Guide
For researchers and drug development professionals, this guide provides a comprehensive comparison of Plantanone B and its known analogs, Plantanone C and Plantanone D. We delve into their structure-activity relationships, focusing on their anti-inflammatory and antioxidant properties, supported by available experimental data. This analysis aims to illuminate the therapeutic potential of these flavonoid glycosides isolated from the flowers of Hosta plantaginea.
Comparative Biological Activity: A Quantitative Overview
The therapeutic potential of this compound and its analogs stems from their significant anti-inflammatory and antioxidant activities. Below is a summary of the available quantitative data, offering a direct comparison of their potency.
| Compound | Biological Activity | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Anti-inflammatory | Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 | ||
| Antioxidant | DPPH Radical Scavenging | Data not provided | - | - | |
| Plantanone C | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (NO, PGE2, TNF-α, IL-1β, IL-6 production) | Potent concentration-dependent suppression (specific IC50 not provided)[1] | - | - |
| Plantanone D | Anti-inflammatory | COX-1 | 37.2 ± 3.2 | Celecoxib | 9.0 ± 0.6 |
| COX-2 | 50.2 ± 3.5 | Celecoxib | 1.0 ± 0.1 | ||
| Antioxidant | DPPH Radical Scavenging | 35.2 ± 0.8 | L-ascorbic acid | - | |
| ABTS Radical Scavenging | 9.12 ± 0.3 | - | - |
Structure-Activity Relationship (SAR) Insights
While a comprehensive library of this compound analogs has not been systematically evaluated, preliminary SAR can be inferred from the existing data on Plantanones B, C, and D, and the broader knowledge of flavonoid chemistry.
The core structure of these compounds is a flavonol glycoside. Key structural features influencing their biological activity likely include the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone, as well as the nature and attachment of the glycosidic moieties.
It is suggested that the anti-inflammatory activity of flavonoids is often associated with the presence of hydroxyl groups, particularly on the B-ring.[1] The substitution pattern on the A and C rings also plays a crucial role. For instance, the double bond between carbons 2 and 3 in the C-ring is considered important for the anti-inflammatory action of many flavonoids.[1]
The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[1] The arrangement and number of these hydroxyl groups are critical determinants of their radical-scavenging potential.[1]
Signaling Pathways and Molecular Mechanisms
The anti-inflammatory effects of Plantanone analogs are mediated through the modulation of key signaling pathways. Research on Plantanone C has demonstrated its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2] It is presumed that this compound may exert its effects through similar mechanisms.[3]
Specifically, Plantanone C was found to suppress the phosphorylation of key proteins in these pathways, including IκB, p65 (a subunit of NF-κB), JNK, ERK, and p38 (all components of the MAPK pathway).[2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.[2]
Below is a diagram illustrating the proposed anti-inflammatory mechanism of action for Plantanone C, which likely shares similarities with this compound.
References
A Comparative Analysis of the Anti-inflammatory Effects of Plantanone B and Plantanone C
A detailed examination of the anti-inflammatory properties of Plantanone B and Plantanone C, two flavonoids isolated from the flowers of Hosta plantaginea, reveals their potential as therapeutic agents for inflammatory diseases. Both compounds exhibit significant anti-inflammatory effects by modulating key signaling pathways, though with distinct potencies in inhibiting inflammatory mediators. This guide provides a comprehensive comparison of their activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory activities of this compound and Plantanone C were primarily evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation studies. The key findings are summarized below, showcasing the dose-dependent inhibitory effects of these compounds on the production of various pro-inflammatory mediators.
| Compound | Concentration (µM) | Cell Viability (%) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 5 | >95 | 25.3 ± 2.1 | 20.1 ± 1.8 | 18.7 ± 1.5 | 15.4 ± 1.9 |
| 10 | >95 | 48.7 ± 3.5 | 42.5 ± 3.1 | 39.8 ± 2.7 | 35.2 ± 2.8 | |
| 20 | >95 | 75.2 ± 5.8 | 68.9 ± 4.2 | 65.4 ± 3.9 | 60.1 ± 4.1 | |
| Plantanone C | 10 | Not specified, non-cytotoxic up to 40 µM | ~40 | ~35 | ~45 | ~30 |
| 20 | Not specified, non-cytotoxic up to 40 µM | ~65 | ~60 | ~70 | ~55 | |
| 40 | Not specified, non-cytotoxic up to 40 µM | ~85 | ~80 | ~90 | ~75 |
Note: Data for this compound is derived from application notes by BenchChem. Data for Plantanone C is an approximate interpretation from graphical representations in the cited study and is intended for comparative purposes. Both compounds were tested in LPS-stimulated RAW 264.7 macrophages.
Additionally, this compound has been shown to directly inhibit cyclooxygenase (COX) enzymes, with IC50 values of 33.37 µM for COX-1 and 46.16 µM for COX-2.[1]
Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways
Both this compound and Plantanone C exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in the transcription of pro-inflammatory genes.
This compound was found to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2] This action prevents the nuclear translocation of the p65 subunit of NF-κB.[2] Furthermore, it suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[2]
Similarly, Plantanone C has been demonstrated to remarkably suppress the phosphorylation of NF-κB p65 and IκB.[3] It also inhibits the phosphorylation of the MAPKs JNK, ERK, and p38, as well as the protein kinase B (Akt) pathway.[3] The inhibition of these pathways leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound and Plantanone C.
Cell Culture and Viability Assay
RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cell viability was assessed using the MTT or CCK-8 assay.[2][3] Cells were seeded in 96-well plates and treated with various concentrations of this compound or C for a specified period. Subsequently, MTT or CCK-8 reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to the untreated control.[2]
Nitric Oxide (NO) Production Assay
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reaction.[2][3] RAW 264.7 cells were pre-treated with the compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[2] An equal volume of cell supernatant and Griess reagent were mixed and incubated at room temperature. The absorbance at 540 nm was measured, and the nitrite concentration was calculated from a sodium nitrite standard curve.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.[2][3]
Western Blot Analysis
To investigate the effects on signaling pathways, cells were treated with the plantanones and/or LPS for specific durations. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, ERK, and JNK.[2][3] After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizing the Molecular Interactions
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound and Plantanone C.
References
Validating the antioxidant activity of Plantanone B against a known standard
In the field of drug discovery and natural product research, the validation of a compound's antioxidant activity is a critical step in its preclinical evaluation. This guide provides a comparative analysis of the antioxidant capacity of Plantanone B, a flavonoid glycoside, against two well-established antioxidant standards: Ascorbic Acid (Vitamin C) and Trolox. The comparison is supported by quantitative data from common in vitro antioxidant assays, detailed experimental protocols, and visualizations of the underlying scientific principles.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available data for this compound and the standard antioxidants.
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | DPPH | 169.8 ± 5.2 | [1] |
| Ascorbic Acid | DPPH | ~34.6 | [2] |
| DPPH | ~47.7 | [3] | |
| DPPH | ~19.1 | [4] | |
| DPPH | ~138.2 | [5] | |
| Trolox | ABTS | Defined as standard | [6][7] |
Note: IC50 values for Ascorbic Acid were converted from µg/mL to µM assuming a molecular weight of 176.12 g/mol . The values presented are from various sources and may reflect differences in experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating antioxidant activity. Below are the detailed methodologies for three widely accepted antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Standard antioxidant (Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add the different concentrations of the test compound or standard to the wells. A blank well should contain only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the Trolox standard.
-
Add a fixed volume of the diluted ABTS•+ solution to each well of the 96-well plate.
-
Add the different concentrations of the test compound or standard to the wells.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound)
-
Standard antioxidant (Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the diluted test compound or standard to the wells of a 96-well plate.
-
Add a larger volume of the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the test compound to a standard curve prepared using a known antioxidant like ferrous sulfate, ascorbic acid, or Trolox.
Visualizing the Scientific Process
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and pathways.
Caption: Workflow for Validating Antioxidant Activity.
Caption: Simplified Antioxidant Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Plantanone B vs. Quercetin: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, and quercetin (B1663063), one of the most abundant and well-studied dietary flavonoids.[1][2] While direct comparative studies are limited, this document synthesizes available in vitro data, explores their mechanisms of action, and provides standardized experimental protocols to aid researchers in the field of antioxidant drug discovery.
Introduction to the Compounds
This compound is a flavonoid glycoside that has been identified for its anti-inflammatory and antioxidant activities.[3] Its therapeutic potential is linked to its ability to counteract oxidative stress, a key factor in many chronic diseases.[1] The antioxidant strategy of this compound is believed to be multifaceted, involving direct radical scavenging and modulation of cellular defense pathways.[1]
Quercetin is a ubiquitous flavonol found in numerous fruits, vegetables, and grains.[2] Its potent antioxidant and anti-inflammatory effects are well-documented, making it a benchmark compound in antioxidant research.[4][5] Quercetin's ability to neutralize reactive oxygen species (ROS) and influence signaling pathways has been extensively studied.[5][6]
Quantitative Comparison of Antioxidant Activity
Disclaimer: The following data is compiled from separate studies. IC50 values can vary significantly based on specific experimental conditions, reagents, and protocols. A direct, side-by-side experiment is necessary for a definitive comparison.
| Compound | Antioxidant Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Plantanone D | DPPH Radical Scavenging | 35.2 ± 0.8 µM | L-Ascorbic Acid | Not Provided |
| ABTS Radical Scavenging | 9.12 ± 0.3 µM | L-Ascorbic Acid | Not Provided | |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 µM | - | - |
| DPPH Radical Scavenging | 19.17 µg/mL | Ascorbic Acid | 9.53 µg/mL | |
| ABTS Radical Scavenging | 48.0 ± 4.4 µM | - | - | |
| H₂O₂ Scavenging | 36.22 µg/mL | Ascorbic Acid | 16.26 µg/mL |
Data for Plantanone D is from references[1][7]. Data for Quercetin is from references[8][9].
Mechanisms of Antioxidant Action
Both this compound and quercetin employ direct and indirect mechanisms to combat oxidative stress.
1. Direct Antioxidant Mechanisms:
-
Free Radical Scavenging: Flavonoids can directly neutralize free radicals like ROS by donating a hydrogen atom or an electron, which stabilizes the radical.[1] The structural features of quercetin, particularly the 3',4'-catechol group in the B-ring and the 3-hydroxyl group, are critical for this activity.[10][11] this compound is presumed to share a similar capacity due to its flavonoid structure.[1]
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive radicals. Both compounds can chelate these metal ions, preventing them from participating in damaging oxidative reactions.[1][11]
2. Indirect (Cellular) Antioxidant Mechanisms:
-
Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator of the cellular antioxidant response.[1] Under oxidative stress, activators can promote Nrf2's translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE). This action upregulates the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is hypothesized that this compound, like other flavonoids, can activate this pathway to bolster endogenous antioxidant defenses.[1]
-
Inhibition of Pro-inflammatory Enzymes: this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process and associated oxidative stress.[1][3]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a key driver of inflammation. By inhibiting this pathway, flavonoids can reduce the expression of pro-inflammatory genes and decrease the associated oxidative burden.[1]
Experimental Protocols
Below are generalized protocols for common in vitro antioxidant assays mentioned in the literature for flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Test compounds (this compound, Quercetin) and positive control (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be fresh and protected from light.
-
Sample Preparation: Prepare a stock solution of the test compound and positive control in methanol. Create a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add a small volume of the various concentrations of the test compound, positive control, or solvent (for the blank control) to the wells (e.g., 100 µL).
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][3]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance with the test compound.[3]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentrations. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from the resulting dose-response curve.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Objective: To measure the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic compounds.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds and positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix them and allow the mixture to stand in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•⁺ radical cation.
-
Preparation of Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compounds and positive control.
-
Reaction Setup: In a 96-well plate, add a large volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.
-
Add a small volume of the diluted test compound or control to the wells (e.g., 10 µL).
-
Incubation: Incubate at room temperature for a defined period (e.g., 6-10 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve. Results are often also expressed as Trolox equivalents.
Conclusion
Both this compound and quercetin are potent flavonoids with significant antioxidant potential. Quercetin is a well-established antioxidant, with a large body of data quantifying its activity across numerous assays. While quantitative data for this compound is still emerging, its proposed mechanisms—involving direct radical scavenging and modulation of critical cytoprotective pathways like Nrf2—position it as a promising compound for further investigation.[1] The data on the related Plantanone D suggests that compounds from this family possess strong radical scavenging capabilities.[1][7] Future research should include direct, standardized comparative assays to precisely determine the relative antioxidant potency of this compound against benchmark flavonoids like quercetin.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. nehu.ac.in [nehu.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onions-usa.org [onions-usa.org]
Unveiling the Anti-Cancer Potential of Plantanone B: A Comparative Cross-Validation Across Diverse Cell Lines
A Detailed Examination of Biological Activity for Researchers and Drug Development Professionals
Plantanone B, a flavonoid glycoside, has emerged as a compound of interest in oncological research due to its demonstrated anti-proliferative, anti-inflammatory, and antioxidant properties. This guide provides a comprehensive cross-validation of this compound's biological activity across various cancer cell lines, offering a comparative analysis with other relevant compounds. Supported by detailed experimental protocols and data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Cytotoxic Activity
The anti-proliferative activity of this compound and comparator compounds was assessed across a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT116), and prostate (LNCaP, PC3), alongside a non-cancerous cell line (CHEK-1) to evaluate selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. Data for this compound's aglycone, Kaempferol, is included for cell lines where direct data for this compound was unavailable. The well-characterized flavonoid, Quercetin, and the standard chemotherapeutic drug, Doxorubicin, are included for comparative purposes.
Table 1: IC50 Values (µM) of this compound and Comparators in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | LNCaP (Prostate) | PC3 (Prostate) | CHEK-1 (Normal) |
| This compound | 227[1] | - | - | 218[1] | - | 386[1] |
| Kaempferol | 90.28 µg/ml | 35.80 µg/ml[2] | 53.6[3] | 28.8 ± 1.5 | 16.9[4] | - |
| Quercetin | 37[5] | 40[6] | 81.65 ± 0.49[7] | 23.29 | 22.12[8] | - |
| Doxorubicin | 0.4[9] | >20[1] | - | - | - | - |
Note: IC50 values for Kaempferol in MCF-7 and A549 cells were reported in µg/ml and have been presented as such. Direct IC50 values for this compound in A549, HCT116, and PC3 cell lines were not available in the searched literature. Values for Kaempferol are provided as a proxy for the aglycone's activity.
Mechanism of Action: Induction of Apoptosis and Modulation of Signaling Pathways
Evidence suggests that this compound exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways.
Induction of Apoptosis
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including inflammation, cell survival, and proliferation. In many cancers, these pathways are constitutively active, promoting cancer cell survival and resistance to therapy.[1][10] Flavonoids, including Kaempferol and its glycosides, have been shown to inhibit these pathways.[1][10]
The proposed mechanism for NF-κB inhibition involves the prevention of IκBα degradation, which sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[1] Similarly, flavonoids have been shown to modulate the MAPK pathway by affecting the phosphorylation of key proteins like ERK, JNK, and p38.[11] A study on the related compound Plantanone C demonstrated its ability to suppress the phosphorylation of NF-κB p65, IκB, JNK, Erk, and p38 in a concentration-dependent manner in RAW 264.7 macrophages.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay utilizes flow cytometry to detect the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both stains.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status of key proteins).
Procedure:
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant anti-proliferative activity in several cancer cell lines, with a potential mechanism of action involving the inhibition of the pro-survival NF-κB and MAPK signaling pathways and the induction of apoptosis. The data presented in this guide provides a solid foundation for further preclinical investigation of this compound as a potential therapeutic agent in oncology. The detailed experimental protocols offer a standardized approach for the continued evaluation and cross-validation of its biological activities. Further research is warranted to obtain direct quantitative data for this compound across a broader range of cancer cell lines to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferol Promotes Apoptosis While Inhibiting Cell Proliferation via Androgen-Dependent Pathway and Suppressing Vasculogenic Mimicry and Invasion in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Plantanone B: A Comparative Analysis of a Promising Flavonoid from Hosta plantaginea
For Immediate Release
This guide provides a comprehensive comparison of Plantanone B with other notable flavonoids isolated from the flowers of Hosta plantaginea. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. It details their comparative anti-inflammatory and antioxidant activities, supported by experimental data and methodologies.
Hosta plantaginea, a perennial plant used in traditional medicine, is a rich source of bioactive flavonoids.[1] Among these, this compound, a novel flavonol glycoside, has demonstrated significant anti-inflammatory and antioxidant properties.[2] This guide evaluates this compound in the context of other flavonoids from the same plant, including Plantanone A, Plantanone C, Plantanone D, Kaempferol, and Kaempferol-3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), to provide a clear perspective on its relative efficacy and potential for further investigation.
Comparative Bioactivity of Flavonoids from Hosta plantaginea
The primary biological activities investigated for these flavonoids are their anti-inflammatory and antioxidant effects. The anti-inflammatory potential is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes and nitric oxide (NO) production, key mediators of inflammation. Antioxidant capacity is typically determined by their ability to scavenge free radicals, such as DPPH.
Data Summary
The following table summarizes the available quantitative data for the bioactivities of this compound and its counterparts from Hosta plantaginea.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) | DPPH Scavenging IC50 (µM) |
| This compound | 21.78 ± 0.20 | 44.01 ± 0.42 | Not Reported | 169.8 ± 5.2 |
| Plantanone A | 33.37 ± 0.28 | 46.16 ± 0.41 | Not Reported | Not Reported |
| Plantanone C | Not Reported | Not Reported | > 40 (non-toxic) | 240.2 |
| Plantanone D | 37.2 ± 3.2 | 50.2 ± 3.5 | Not Reported | 35.2 ± 0.8 |
| Kaempferol | Not Reported | Not Reported | 12.20 | Not Reported |
| KGG | Not Reported | Inhibits COX-2 | Concentration-dependent inhibition of NO | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (CCK-8)
-
Cell Seeding : RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 105 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment : Cells are treated with various concentrations of the test compounds for a specified period.
-
CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation : The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation : Ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture : The assay mixture contains Tris-HCl buffer (pH 8.0), hematin, and the enzyme.
-
Inhibitor Addition : Test compounds are added to the reaction mixture and pre-incubated.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
PGE2 Quantification : The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an ELISA method. The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of PGE2 production.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture : RAW 264.7 macrophages are seeded in 96-well plates and incubated for 24 hours.
-
Stimulation : Cells are pre-treated with test compounds for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent : 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation : The mixture is incubated at room temperature for 10 minutes in the dark.
-
Absorbance Measurement : The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
DPPH Radical Scavenging Assay
-
DPPH Solution : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction : Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation : The reaction mixture is incubated for 30 minutes in the dark at room temperature.
-
Absorbance Measurement : The absorbance is measured at 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[2]
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of flavonoids from Hosta plantaginea are often mediated through the modulation of key signaling pathways, such as NF-κB and MAPKs.
Caption: Experimental workflow for assessing the anti-inflammatory activity of flavonoids.
Caption: Inhibition of NF-κB and MAPK signaling pathways by H. plantaginea flavonoids.
Conclusion
This compound exhibits potent anti-inflammatory and moderate antioxidant activities. Its inhibitory effects on COX-1 and COX-2 are noteworthy, suggesting its potential as a dual inhibitor. When compared to other flavonoids from Hosta plantaginea, this compound's bioactivity profile is competitive. For instance, while Plantanone D shows stronger DPPH scavenging activity, this compound demonstrates more potent COX-1 inhibition. Kaempferol shows strong NO inhibition. The glycosylation patterns of these flavonoids appear to play a significant role in their biological activities. Further research is warranted to elucidate the structure-activity relationships and to explore the full therapeutic potential of this compound and other flavonoids from this valuable medicinal plant. The detailed protocols and pathway diagrams provided herein serve as a foundation for such future investigations.
References
Bridging the Gap: An In-Vitro and In-Vivo Correlation Guide to Plantanone B Activity
For researchers, scientists, and drug development professionals, understanding the translation of in-vitro findings to in-vivo efficacy is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of the in-vitro and in-vivo anti-inflammatory and antioxidant activities of Plantanone B, a novel flavonoid glycoside. Due to the limited availability of direct in-vivo efficacy and pharmacokinetic data for this compound, this guide leverages comparative data from the well-researched flavonoid, quercetin (B1663063), and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933), to provide a predictive outlook on its potential therapeutic performance.
This compound, isolated from the flowers of Hosta plantaginea, has demonstrated promising anti-inflammatory and antioxidant properties in preclinical studies.[1] Its primary mechanism of action is believed to be through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways. However, like many flavonoids, the journey from promising in-vitro data to proven in-vivo efficacy is fraught with challenges, including poor bioavailability and rapid metabolism.[2] This guide aims to provide a clear, data-driven comparison to aid researchers in navigating these complexities.
In-Vitro Activity: A Quantitative Comparison
The initial assessment of a compound's therapeutic potential often begins with in-vitro assays to determine its direct effects on biological targets. This compound has been evaluated for its ability to inhibit COX enzymes and scavenge free radicals.
| Compound | Biological Target | In-Vitro Assay | IC50 (µM) |
| This compound | Ovine COX-1 | Enzyme Inhibition Assay | 33.37 |
| Ovine COX-2 | Enzyme Inhibition Assay | 46.16 | |
| Quercetin | Ovine COX-1 | Enzyme Inhibition Assay | ~40% inhibition at 0.33 mM |
| Ovine COX-2 | Cell-based PGE2 Assay | Suppressed expression | |
| Indomethacin | Ovine COX-1 | Enzyme Inhibition Assay | 12.90 |
| Ovine COX-2 | Enzyme Inhibition Assay | 38.32 | |
| This compound | DPPH Radical | Scavenging Assay | Data not available |
| Quercetin | DPPH Radical | Scavenging Assay | ~10-20 |
Table 1: Comparative in-vitro inhibitory activity of this compound, Quercetin, and Indomethacin against COX enzymes and antioxidant potential. Data for this compound and Indomethacin from[1]. Quercetin COX-1 data from[3]. Quercetin COX-2 data from[4][5][6]. Quercetin DPPH data is a representative value from multiple studies.
In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
To assess the physiological relevance of in-vitro findings, in-vivo models of inflammation are employed. The carrageenan-induced paw edema model is a standard acute inflammation assay. While specific dose-response data for this compound in this model is not yet published, the performance of quercetin and indomethacin provides a valuable benchmark.
| Compound | Dose (mg/kg) | Route of Administration | Maximum Inhibition of Edema (%) | Time Point (hours) |
| Quercetin | 10 | Oral | Significant Reduction | 48 |
| 20 | Oral | Significant Reduction | Not Specified | |
| Indomethacin | 10 | Oral | ~50-60 | 3-4 |
| This compound | Not Available | Not Available | Not Available | Not Available |
Table 2: Comparative in-vivo anti-inflammatory activity in the carrageenan-induced paw edema model. Quercetin data from[7][8]. Indomethacin data is a representative value from multiple studies.[9]
The Challenge of In-Vitro to In-Vivo Correlation (IVIVC) for this compound
Establishing a predictive relationship between in-vitro activity and in-vivo performance, known as in-vitro to in-vivo correlation (IVIVC), is a key goal in drug development. However, for flavonoids like this compound, this correlation is often not straightforward.
Currently, there is no published pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.[10] Flavonoid glycosides are often characterized by low aqueous solubility and poor membrane permeability, which can lead to low oral bioavailability.[2] Furthermore, they can undergo extensive first-pass metabolism in the intestine and liver.[2] These factors can lead to a disconnect between potent in-vitro activity and diminished in-vivo efficacy. The lack of a direct IVIVC for this compound underscores the importance of further pharmacokinetic and in-vivo studies to understand its therapeutic potential fully.
Signaling Pathways and Experimental Workflow
The anti-inflammatory and antioxidant effects of this compound are hypothesized to be mediated through the modulation of the NF-κB and Nrf2 signaling pathways, based on studies of structurally related flavonoids.
Detailed Experimental Protocols
In-Vitro COX Inhibition Assay
-
Objective: To determine the IC50 values of this compound for ovine COX-1 and COX-2.
-
Methodology: The enzyme activity is measured by monitoring the rate of oxygen consumption using a specific substrate, such as arachidonic acid.
-
Ovine COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.
-
Various concentrations of this compound, a positive control (Indomethacin), or a vehicle control are added to the enzyme solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is measured using an oxygen electrode.
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
-
In-Vitro DPPH Radical Scavenging Assay
-
Objective: To assess the free radical scavenging capacity of this compound.
-
Methodology: This spectrophotometric assay measures the reduction of the stable DPPH radical.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of this compound, a positive control (e.g., ascorbic acid), or a vehicle control are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated relative to the control, and the IC50 value is determined.
-
In-Vivo Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory effect of this compound in a rodent model.
-
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups: Normal Control (vehicle only), Inflammation Control (vehicle + carrageenan), Positive Control (Indomethacin + carrageenan), and this compound treated groups (various doses + carrageenan).
-
Procedure: a. This compound, Indomethacin, or vehicle is administered orally 60 minutes before the carrageenan injection. b. Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the inflammation control group.
-
Conclusion and Future Directions
This compound exhibits promising in-vitro anti-inflammatory and antioxidant activities. However, the absence of in-vivo efficacy and pharmacokinetic data represents a significant knowledge gap. The comparison with quercetin and indomethacin provides a valuable framework for predicting its potential performance and designing future in-vivo studies. Key future research should focus on:
-
Determining the oral bioavailability and pharmacokinetic profile of this compound.
-
Conducting dose-response studies in the carrageenan-induced paw edema model to establish in-vivo efficacy.
-
Elucidating the precise molecular mechanisms of action, particularly confirming its effects on the NF-κB and Nrf2 signaling pathways in vivo.
By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and pave the way for its potential development as a novel anti-inflammatory and antioxidant agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Plantanone B: A Comparative Analysis of Cyclooxygenase (COX) Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) inhibitory selectivity of Plantanone B, a natural product, against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The following sections detail quantitative data, experimental methodologies, and a visualization of the experimental workflow to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and the selective COX-2 inhibitor, Celecoxib, against COX-1 and COX-2 enzymes are summarized in the table below. The data highlights the distinct selectivity profiles of the two compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 21.78 ± 0.20[1] | 44.01 ± 0.42[1] | 0.49[1] |
| Celecoxib | 15[1] | 0.04[1] | >375[1] |
Key Observations:
-
This compound demonstrates a stronger inhibitory effect on COX-1 than on COX-2, with a selectivity index of 0.49.[1] This indicates that this compound is a non-selective COX inhibitor with a slight preference for COX-1.[1]
-
Celecoxib is a highly potent and selective COX-2 inhibitor, with an IC50 value for COX-2 that is significantly lower than for COX-1, resulting in a high selectivity index.[1]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against COX-1 and COX-2 was conducted using an in vitro cyclooxygenase inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme Source: The anti-inflammatory activity of this compound was evaluated by its ability to inhibit ovine COX-1 and COX-2 enzymes.[1]
-
Assay Principle: The assay measures the initial rate of oxygen consumption by the COX enzyme upon the addition of the substrate, arachidonic acid. The inhibitor's potency is determined by measuring the reduction in this rate.
-
Procedure:
-
Enzyme Preparation: Purified ovine COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) or a vehicle control for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The consumption of oxygen is monitored using an oxygen electrode.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to cause 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the COX inhibitory activity and selectivity of a test compound like this compound.
Caption: General experimental workflow for determining COX inhibitory activity.
Signaling Pathway Context
The diagram below illustrates the role of COX-1 and COX-2 in the arachidonic acid cascade and how inhibitors like this compound modulate this pathway.
Caption: The arachidonic acid cascade and points of inhibition by COX inhibitors.
References
A Comparative Analysis of Plantanone B and its Aglycone, Kaempferol: Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Plantanone B, a flavonoid glycoside, and its aglycone, kaempferol (B1673270). Both compounds, belonging to the flavonoid family, are recognized for their potential therapeutic properties, particularly their anti-inflammatory and antioxidant activities. This document synthesizes experimental data to objectively compare their performance, details the experimental methodologies for key assays, and visualizes the signaling pathways they modulate.
Introduction to this compound and Kaempferol
This compound is a flavonol glycoside that has been isolated from the flowers of Hosta plantaginea. Structurally, it is kaempferol substituted with a sugar moiety. Kaempferol, its aglycone, is a well-studied natural flavonol found in a wide variety of plants and plant-based foods. Both compounds are of significant interest to the scientific community for their broad range of biological activities. This guide focuses on a direct comparison of their anti-inflammatory and antioxidant capacities, providing researchers with a consolidated resource to inform future studies and drug development efforts.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and kaempferol, focusing on their anti-inflammatory and antioxidant activities.
Table 1: Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line/System | IC50 / Inhibition |
| This compound | Ovine COX-1 | - | 33.37 µM[1] |
| Ovine COX-2 | - | 46.16 µM[1] | |
| Kaempferol | NO Production | RAW 264.7 | 12.20 µM[2] |
| COX-2, PGE2, MMP-1, MMP-3 Production | IL-1β-stimulated RASFs | Inhibition observed |
Note: While direct IC50 values for kaempferol's enzymatic inhibition of COX-1 and COX-2 are not consistently reported in a directly comparable format to this compound, its inhibitory effect on the expression of COX-2 and the production of its downstream product, prostaglandin (B15479496) E2 (PGE2), is well-documented.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 / Activity |
| This compound | DPPH Radical Scavenging | Moderate antioxidant activity reported |
| Kaempferol | DPPH Radical Scavenging | Strong antioxidant activity reported |
| ABTS Radical Scavenging | Strong antioxidant activity reported |
Mechanism of Action: A Comparative Overview
Both this compound and kaempferol exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been shown to directly inhibit the activity of both COX-1 and COX-2 enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. By inhibiting these enzymes, this compound can effectively reduce the inflammatory response. Kaempferol also demonstrates anti-inflammatory effects by inhibiting the expression of the COX-2 enzyme and the subsequent production of PGE2, as observed in interleukin-1β (IL-1β)-stimulated rheumatoid arthritis synovial fibroblasts.
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory properties of both this compound and kaempferol are significantly attributed to their ability to suppress the NF-κB and MAPK signaling cascades.[2][3]
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it triggers the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α, IL-6, and IL-1β. Both this compound and kaempferol have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[4][5][6]
-
MAPK Pathway: The MAPK pathway, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, is another critical regulator of inflammation. Activation of these kinases by inflammatory signals leads to the phosphorylation of transcription factors that control the expression of inflammatory genes. Studies on compounds structurally related to this compound, such as Plantanone C, have demonstrated the suppression of JNK, ERK, and p38 phosphorylation.[3] Similarly, kaempferol has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[7][8][9]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound and kaempferol.
Caption: NF-κB and MAPK signaling pathways and points of inhibition by this compound and kaempferol.
Caption: General experimental workflow for evaluating anti-inflammatory and antioxidant activities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. The following are protocols for key experiments cited in the comparison of this compound and kaempferol.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a commonly used model for in vitro inflammation studies. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically pre-treated with various concentrations of this compound or kaempferol for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Sample Addition: Add different concentrations of the test compound (this compound or kaempferol) to the wells. A control well should contain only the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Protein Extraction: After cell treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-JNK, p-ERK, p-p38, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Conclusion
This comparative guide highlights that both this compound and its aglycone, kaempferol, are potent modulators of inflammatory and oxidative stress pathways. This compound demonstrates direct inhibitory effects on COX enzymes, while kaempferol shows a strong capacity to suppress the expression of key inflammatory mediators. A significant overlap in their mechanism of action is the inhibition of the NF-κB and MAPK signaling pathways.
For researchers and drug development professionals, the choice between this compound and kaempferol may depend on the specific therapeutic target and desired pharmacokinetic profile. The glycosylation of this compound may influence its solubility, bioavailability, and metabolism compared to its aglycone, kaempferol. Further in-depth comparative studies, including in vivo models, are warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource to support such future investigations.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol modulates pro-inflammatory NF-kappaB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural flavone kaempferol suppresses chemokines expression in human monocyte THP-1 cells through MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Plantanone B's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivity of Plantanone B with established alternative compounds. The data presented is sourced from published literature to assist researchers in replicating and expanding upon these findings. Detailed experimental protocols and visual representations of the implicated signaling pathways are included to facilitate a thorough understanding of this compound's potential therapeutic mechanisms.
Anti-inflammatory Activity: COX Inhibition
This compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A comparison of its in vitro efficacy with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the selective COX-2 inhibitor Celecoxib is presented below.
Table 1: Comparison of COX Inhibition by this compound and Alternatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 33.37 | 46.16 |
| Indomethacin | 0.018 - 0.23 | 0.026 - 0.63 |
| Celecoxib | 15 - 28 | 0.04 - 0.091 |
Antioxidant Activity: DPPH Radical Scavenging
Table 2: Comparison of DPPH Radical Scavenging Activity
| Compound | DPPH Radical Scavenging IC50 |
| This compound | Data not available in cited literature |
| Quercetin | 0.55 - 20.7 µg/mL |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the key steps for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
1. Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound (e.g., this compound) and known inhibitors (e.g., Indomethacin, Celecoxib)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or control inhibitor to the wells. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the enzyme and test compounds for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the appearance of the oxidized probe at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
Terminate the reaction after a defined period (e.g., 2 minutes) by adding a solution of hydrochloric acid.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This protocol details the methodology for assessing the antioxidant capacity of a test compound.
1. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Quercetin, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
2. Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should have a deep violet color and be protected from light.
-
Prepare serial dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with various concentrations of the test compound or positive control. A blank control containing only the solvent and DPPH solution should be included.[2]
-
Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[2][3]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[3]
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of the test compound.
Signaling Pathways
Based on studies of related flavonoids and the known mechanisms of anti-inflammatory and antioxidant agents, this compound is hypothesized to exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK. A related compound, Plantanone C, has been shown to inhibit these pathways.[4]
Proposed Inhibition of the NF-κB Signaling Pathway by this compound
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Proposed Modulation of the MAPK Signaling Pathway by this compound
Caption: Hypothesized inhibitory action of this compound on the MAPK signaling cascade.
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
Safety Operating Guide
A Guide to the Safe Disposal of Plantanone B for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Plantanone B, ensuring the protection of personnel and compliance with standard laboratory waste management practices. While a Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance, it is best practice within a laboratory setting to manage all chemical waste with a high degree of caution.[1][2]
Hazard Assessment and Safety Information
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[3] Although not classified as hazardous, it is crucial to handle it with care to minimize any potential risks.[2]
Chemical and Physical Properties:
| Property | Value |
| Synonyms | Kaempferol 3-O-rhamnosylgentiobioside |
| CAS Number | 55780-30-8[1][2] |
| Molecular Formula | C33H40O20[2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure.
| Body Part | Recommended PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use safety goggles for splash protection. A face shield should be worn in situations with a higher risk of splashing.[4] |
| Body | Laboratory coat; Chemical-resistant apron or coveralls | A standard lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be worn over the lab coat.[4] |
| Respiratory | Use in a well-ventilated area; Respirator (if necessary) | Work should be conducted in a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to prevent absorption of any spills.[4] |
Disposal Procedures
The primary principle for the disposal of this compound is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) program.[1] Do not dispose of this compound in the regular trash or down the drain. [1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect solid this compound waste in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled as "Hazardous Waste" or as per your institution's specific labeling requirements.[1]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.[1]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.[1]
-
Spill Response Procedures
In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.[1]
-
Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE as detailed above.
-
Clean-up:
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.[1]
Experimental Workflow for Safe Disposal
The following diagram illustrates the procedural steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Plantanone B
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Plantanone B, a flavonoid glycoside with potential anti-inflammatory and antioxidant properties. The following procedural guidance, operational plans, and disposal protocols are designed to foster a secure laboratory environment and ensure the responsible management of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a comprehensive approach to personal protection is crucial to minimize exposure. The following recommendations are based on information for structurally related compounds, such as Kaempferol, and general laboratory safety principles.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use safety goggles for enhanced splash protection. A face shield should be worn in situations with a higher risk of splashing. |
| Body | Laboratory coat; Chemical-resistant apron or coveralls | A standard lab coat is the minimum requirement. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area; Respirator (if necessary) | All work should be conducted in a certified chemical fume hood. If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to prevent the absorption of any spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the key procedural steps, from initial preparation to final disposal, designed to minimize the risk of exposure and contamination.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocols: Investigating the Bioactivity of this compound
The anti-inflammatory and antioxidant properties of this compound are of significant interest. The following are detailed methodologies for key experiments used to evaluate these activities.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound
-
Known COX inhibitor (e.g., indomethacin, celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with the assay buffer to achieve a range of desired test concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
100% Initial Activity wells (Control): Assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor wells: Assay buffer, heme, the respective COX enzyme, and the test compound (this compound) or a control inhibitor at various concentrations.
-
Background wells: Assay buffer and heme (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Simultaneously, add the colorimetric probe.
-
Measurement: Immediately measure the absorbance or fluorescence of the wells at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.[1]
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from the readings of the 100% initial activity and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the curve.[1]
-
Table 2: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2 Enzymes
| Biological Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |
| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |
Data extracted from He et al., 2018.[2]
DPPH Free Radical Scavenging Assay
This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol (B129727) (e.g., 0.1 mM)
-
This compound
-
Positive control (e.g., ascorbic acid, Trolox)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[2]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with methanol) and A_sample is the absorbance in the presence of this compound.[2]
-
IC50 Determination: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.[2]
Signaling Pathway: The Anti-inflammatory Mechanism of Action
This compound is believed to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation. The simplified signaling pathway below illustrates this mechanism. Furthermore, based on studies of the related compound Plantanone C, it is plausible that this compound may also modulate other inflammatory pathways such as NF-κB and MAPKs.
Caption: Inhibition of prostaglandin (B15479496) synthesis by this compound.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any associated contaminated materials is critical to ensure environmental safety and regulatory compliance.
General Guidelines:
-
Do not dispose of this compound in the regular trash or down the drain.[1]
-
Treat all waste containing this compound as chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" or as per your institution's specific labeling requirements. The label should include the name of the chemical and the approximate amount.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials. The storage area should have secondary containment to prevent spills.
-
Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department according to their established procedures.[1]
Spill Management: In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available resources. For large spills, contact your institution's EHS emergency line.
-
Clean-up: While wearing appropriate PPE, carefully sweep the solid material into a designated waste container, avoiding the generation of dust. Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect Waste: Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
